molecular formula C26H52NO7P B1235025 1-Oleoyl-lysopc CAS No. 3542-29-8

1-Oleoyl-lysopc

Cat. No.: B1235025
CAS No.: 3542-29-8
M. Wt: 521.7 g/mol
InChI Key: YAMUFBLWGFFICM-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oleoyl-lysopc, also known as 1-oleoyl-2-hydroxy- sn -glycero-3-phosphocholine or 18:1 Lyso PC, is a single-chain (lysophospholipid) with an oleoyl (18:1) fatty acid chain. This high-purity compound (>99% LPC) is a critical reagent for studying cellular signaling, membrane dynamics, and the role of lysophospholipids in health and disease. It is supplied as a powder or in chloroform solution and should be stored at -20°C. In biomedical research, this compound is used to investigate a wide range of physiological and pathophysiological processes. Studies indicate that lysophosphatidylcholines (LPCs) like this compound can exert biological effects by modulating cell membrane properties, such as rigidifying membranes, which can consequently attenuate cell migration and metastatic capacity in cancer models . LPCs can also act through specific receptors, including G-protein coupled receptors (GPCRs) like G2A and GPR4, as well as Toll-like receptors (TLR2/TLR4), to activate downstream signaling pathways such as NF-κB and MAPK, influencing the release of inflammatory factors and immune cell function . Furthermore, this compound has been shown to limit endothelial nitric oxide (NO) bioavailability by inducing reactive oxygen species (ROS), a mechanism relevant to vascular dysfunction . Its role extends to lipid metabolism, where it serves as a key intermediate in the Land's cycle, facilitating the transfer of fatty acids to tissues . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMUFBLWGFFICM-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305217
Record name Oleoyl lysophosphatidylcholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3542-29-8
Record name Oleoyl lysophosphatidylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3542-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oleoyl lysophosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleoyl lysophosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Catabolism of 1 Oleoyl Lysopc in Cellular and Systemic Contexts

Enzymatic Pathways for 1-Oleoyl-lysopc Formation

The generation of this compound is not a singular event but rather the result of several distinct enzymatic activities occurring in different cellular and extracellular compartments.

Role of Phospholipase A2 Isoforms (e.g., PLA2G5, PLA2G15) in this compound Generation from Phosphatidylcholine

The primary and most direct route to this compound formation involves the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes. ontosight.aihmdb.ca This reaction is catalyzed by a superfamily of enzymes known as phospholipase A2 (PLA2). ontosight.aimdpi.com These enzymes specifically cleave the fatty acid from the sn-2 position of the glycerol (B35011) backbone of phospholipids (B1166683), yielding a free fatty acid and a lysophospholipid. mdpi.com

Several isoforms of PLA2 are implicated in this process. For instance, Group V phospholipase A2 (PLA2G5) is a secreted PLA2 that can act on extracellular phospholipids, such as those on the surface of lipoproteins, to generate lysophosphatidylcholines. hmdb.canih.gov Similarly, Group XV phospholipase A2 (PLA2G15), also known as lysosomal phospholipase A2, is found within lysosomes and can hydrolyze phosphatidylcholine to form lysophosphatidylcholine (B164491). researchgate.netresearchgate.net PLA2G15 exhibits both phospholipase A1 and A2 activity, meaning it can cleave fatty acids from either the sn-1 or sn-2 position. uniprot.org When acting on a phosphatidylcholine molecule containing an oleoyl (B10858665) group at the sn-1 position, its PLA2 activity would release the sn-2 fatty acid, leaving behind this compound.

The activity of these PLA2 isoforms is crucial in various physiological and pathological contexts, as the resulting lysophosphatidylcholines, including this compound, can act as signaling molecules. caymanchem.com

Lecithin:Cholesterol Acyltransferase (LCAT) Activity in Extracellular this compound Production

A significant amount of this compound in the plasma is generated through the action of Lecithin:Cholesterol Acyltransferase (LCAT). hmdb.cacaymanchem.commedchemexpress.com This enzyme, primarily secreted by the liver, plays a key role in the maturation of high-density lipoprotein (HDL) particles. mdpi.comhmdb.ca

LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, forming a cholesteryl ester and a lysophosphatidylcholine molecule. hmdb.cahmdb.ca When the substrate is a phosphatidylcholine molecule with an oleoyl group at the sn-1 position, the action of LCAT results in the formation of this compound. caymanchem.comglpbio.com This process is a major contributor to the circulating pool of lysophosphatidylcholines. hmdb.caplos.org

Formation of this compound as a By-product in Lipid Metabolism Pathways

Beyond direct enzymatic synthesis, this compound can also be formed as a by-product of other lipid metabolic pathways. wikipedia.org For example, the synthesis of N-acylphosphatidylethanolamine (NAPE), a precursor for signaling lipids like anandamide, can generate 1-lysoPC. wikipedia.org This reaction involves the transfer of an acyl group from phosphatidylcholine to phosphatidylethanolamine. wikipedia.org If the phosphatidylcholine molecule involved has an oleoyl group at the sn-1 position, this compound will be produced as a consequence of this transacylation reaction.

Deacylation and Degradation Mechanisms of this compound

To maintain cellular homeostasis and terminate signaling events, this compound must be efficiently degraded. This is primarily achieved through hydrolysis by enzymes that remove the remaining fatty acid or the phosphocholine (B91661) headgroup.

Lysophospholipase-Mediated Hydrolysis of this compound to sn-Glycero-3-Phosphocholine

The main pathway for the degradation of this compound is its hydrolysis by lysophospholipases. wikipedia.org These enzymes catalyze the removal of the oleoyl fatty acid from the sn-1 position, yielding a free oleic acid and sn-glycero-3-phosphocholine. wikipedia.org

Several enzymes possess lysophospholipase activity, including various members of the PLA2 superfamily that can also act as lysophospholipases. wikipedia.org For instance, enzymes like acyl-protein thioesterase 1 (LYPLA1) and acyl-protein thioesterase 2 (LYPLA2) have been shown to hydrolyze 1-lysoPC. wikipedia.org This deacylation step is critical for turning off the signaling functions of this compound and for recycling its components.

Lysophospholipase C Activity and Metabolite Generation from this compound

An alternative degradation route for this compound involves the action of lysophospholipase C. nih.gov This enzyme cleaves the phosphocholine headgroup, generating monoacylglycerol as a product. nih.gov Studies have shown that in the soluble fraction of lysosomes, the degradation of phosphatidylcholine can proceed through the initial action of a phospholipase A, followed by a lysophospholipase C. nih.gov This pathway has been observed in the hydrolysis of 1-[14C]acyl lysophosphatidylcholine, where the release of monoacylglycerol was stimulated. nih.gov Interestingly, some research suggests that lysophospholipase C activity may be catalyzed by the same enzyme responsible for sphingomyelinase activity. nih.gov

Interactive Data Table: Key Enzymes in this compound Metabolism

Enzyme FamilySpecific Enzyme(s)Role in this compound MetabolismSubstrate(s)Product(s)
Phospholipase A2PLA2G5, PLA2G15FormationPhosphatidylcholineThis compound, Free fatty acid
AcyltransferaseLCATFormationPhosphatidylcholine, CholesterolThis compound, Cholesteryl ester
LysophospholipaseLYPLA1, LYPLA2DegradationThis compoundsn-Glycero-3-Phosphocholine, Oleic acid
Lysophospholipase CSphingomyelinase-likeDegradationThis compoundMonoacylglycerol, Phosphocholine

Role of Acyl-Protein Thioesterases (e.g., LYPLA1, LYPLA2) in this compound Degradation

The degradation of 1-oleoyl-lysophosphatidylcholine (this compound) is a critical cellular process for maintaining membrane integrity and preventing the cytotoxic effects of lysophospholipid accumulation. Acyl-protein thioesterases, specifically lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2), play a significant role in this catabolic pathway. These enzymes catalyze the hydrolysis of the ester bond, releasing the fatty acid from the glycerol backbone.

LYPLA1, also known as acyl-protein thioesterase 1 (APT1), exhibits lysophospholipase activity and is involved in the degradation of lysophosphatidylcholine (LPC). This action produces glycerophosphocholine and a free fatty acid, in this case, oleic acid. The activity of LYPLA1 is crucial for regulating the concentration of lysophospholipids within the cell.

LYPLA2, or acyl-protein thioesterase 2 (APT2), also functions as a lysophospholipase, contributing to the breakdown of LPC. While sharing some structural similarities with LYPLA1, LYPLA2 has distinct substrate preferences and cellular roles. Both enzymes are integral to the turnover of lysophospholipids, ensuring the maintenance of phospholipid homeostasis.

Reacylation and Conversion of this compound to Phosphatidylcholine

A primary metabolic fate of this compound is its reacylation to form phosphatidylcholine (PC), a major structural component of eukaryotic cell membranes. This conversion is a key part of the phospholipid remodeling pathway known as the Lands cycle and is catalyzed by a family of enzymes called lysophosphatidylcholine acyltransferases (LPCATs).

Lysophosphatidylcholine Acyltransferase (LPCAT) Isoforms (e.g., LPCAT1, LPCAT3) and their Specificity for this compound

The reacylation of this compound is carried out by specific isoforms of lysophosphatidylcholine acyltransferase (LPCAT), with LPCAT1 and LPCAT3 being two of the most significant. These enzymes exhibit distinct specificities for the acyl-CoA substrate that is attached to the free hydroxyl group at the sn-2 position of the lysophospholipid.

LPCAT1 demonstrates a preference for incorporating saturated and monounsaturated fatty acyl-CoAs. This makes it a key enzyme in the reacylation of this compound, as oleic acid is a monounsaturated fatty acid. The activity of LPCAT1 is particularly important in the lungs for the synthesis of dipalmitoylphosphatidylcholine, a major component of pulmonary surfactant.

In contrast, LPCAT3 shows a strong specificity for polyunsaturated fatty acyl-CoAs, such as arachidonoyl-CoA. Therefore, while LPCAT3 is active in the general turnover of lysophospholipids, it is less likely to utilize oleoyl-CoA for the reacylation of this compound compared to LPCAT1. The primary role of LPCAT3 is in the incorporation of polyunsaturated fatty acids into membrane phospholipids, which is crucial for various cellular signaling pathways.

EnzymePreferred Acyl-CoA SubstratesPrimary Role in Relation to this compound
LPCAT1 Saturated and monounsaturated acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA)Reacylation of this compound to form phosphatidylcholine, particularly in lung surfactant synthesis.
LPCAT3 Polyunsaturated acyl-CoAs (e.g., Arachidonoyl-CoA, Linoleoyl-CoA)Primarily involved in incorporating polyunsaturated fatty acids into phospholipids, with less direct activity on this compound.

Contribution of the Lands Cycle to this compound Turnover and Phospholipid Remodeling

The Lands cycle is a fundamental pathway for the turnover and remodeling of phospholipids in cellular membranes. This cycle involves the deacylation of a phospholipid by a phospholipase A2 (PLA2) to generate a lysophospholipid, such as this compound, and a free fatty acid. Subsequently, the lysophospholipid is reacylated by an LPCAT enzyme using a specific acyl-CoA.

This cycle allows for the dynamic modification of the fatty acid composition of membrane phospholipids, which is essential for maintaining appropriate membrane fluidity, curvature, and the formation of lipid microdomains. The turnover of this compound within the Lands cycle is therefore critical for cellular adaptation to environmental changes and for the repair of oxidized or damaged phospholipids.

Subcellular Localization and Compartmentalization of this compound Metabolic Enzymes

The enzymes responsible for the metabolism of this compound are strategically localized within specific subcellular compartments to ensure efficient and regulated processing.

The LPCAT enzymes, including LPCAT1 and LPCAT3, are predominantly found in the membrane of the endoplasmic reticulum (ER). The ER is the primary site of lipid synthesis in the cell, and the localization of LPCATs to this organelle facilitates the rapid remodeling of newly synthesized phospholipids. This compartmentalization ensures that the reacylation of this compound is tightly coupled with membrane biogenesis and intracellular trafficking. Some evidence also points to the presence of LPCAT isoforms in the Golgi apparatus and lipid droplets.

EnzymePrimary Subcellular Localization
LPCAT1 Endoplasmic Reticulum
LPCAT3 Endoplasmic Reticulum
LYPLA1 Cytosol, can associate with membranes
LYPLA2 Cytosol, can associate with membranes

Molecular Mechanisms of 1 Oleoyl Lysopc Action

G Protein-Coupled Receptor (GPCR) Signaling Mediated by 1-Oleoyl-lysopc

This compound acts as a signaling molecule by binding to and activating several G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades that regulate a variety of cellular functions.

Research has identified several GPCRs as receptors for LPCs, including this compound. hmdb.cahmdb.cahmdb.ca These receptors are part of the GPR family of integral membrane proteins and play a role in lipid signaling. hmdb.cahmdb.ca The activation of these receptors by LPCs can lead to various cellular responses, including the regulation of insulin (B600854) secretion. hmdb.cahmdb.cahmdb.ca

GPR119 : This receptor is a key target for this compound. nih.govmedchemexpress.commedchemexpress.comresearchgate.net Expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells, GPR119 activation is linked to glucose-dependent insulin secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). medchemexpress.commedchemexpress.com this compound is considered an endogenous lipid ligand for GPR119. nih.govmedchemexpress.commedchemexpress.com Studies have confirmed that oleoyl (B10858665) lysophosphatidylcholine (B164491) binds to the GPR119 membrane receptor on β-cells. researchgate.net

GPR40 and GPR55 : Lysophosphatidylcholines, including the oleoyl variant, are also known to bind to GPR40 and GPR55. hmdb.cahmdb.cahmdb.canih.gov The binding of LPCs to these receptors can induce intracellular calcium mobilization and has been implicated in augmenting glucose-stimulated insulin secretion. hmdb.cahmdb.cahmdb.canih.gov

GPR4 : GPR4 is another identified receptor for LPCs. hmdb.cahmdb.cahmdb.ca

G2A : Some studies have implicated the G2A receptor in mediating the effects of LPCs. For instance, in cardiac myocytes, the effects of 1-palmitoyl-lysophosphatidylcholine on ion channels were reduced by an antibody against the G2A receptor. nih.gov However, other research suggests a potential indirect effect of LPC on G2A rather than direct ligand binding. aai.org

The table below summarizes the identified GPCRs for this compound and their primary tissue localizations.

ReceptorPrimary Tissue Localization
GPR119 Pancreatic β-cells, Gastrointestinal enteroendocrine cells medchemexpress.commedchemexpress.com
GPR40 Pancreatic β-cells, Enteroendocrine L, K, and I-cells researchgate.net
GPR55 Pancreatic β-cells, various other tissues nih.govresearchgate.net
GPR4 Widely distributed hmdb.cahmdb.cahmdb.ca
G2A Atrial myocytes, Neutrophils nih.govaai.org

The interaction of this compound with its cognate GPCRs triggers a variety of downstream signaling pathways, leading to diverse cellular responses.

Intracellular Calcium Mobilization : A common outcome of this compound receptor activation is the mobilization of intracellular calcium ([Ca²⁺]i). The binding of LPCs to GPR40 and GPR55 is known to induce this effect. hmdb.cahmdb.cahmdb.ca This increase in [Ca²⁺]i is often biphasic, starting with a rapid release from intracellular stores followed by a sustained influx of extracellular calcium. nih.gov In neutrophils, this calcium flux is mediated through a Gαi/phospholipase C (PLC) pathway. aai.org

Adenylyl Cyclase and Protein Kinase A (PKA) : Activation of GPR119 by this compound often leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. d-nb.infonih.govacs.org This cAMP then activates Protein Kinase A (PKA), a pathway implicated in regulating insulin secretion. researchgate.netptfarm.pl

Mitogen-Activated Protein Kinase (MAPK) : The MAPK pathway is another signaling cascade influenced by this compound. Lysophosphatidylcholines can activate the p38 MAPK, p42 MAP Kinase, and the Jun kinase (JNK) pathways. sigmaaldrich.com Specifically, 1-oleoyl-lysophosphatidylcholine has been shown to be involved in suppressing hyphal transition in Candida albicans through the MAPK pathway. nih.govcapes.gov.br Furthermore, LPA receptors, which can be activated by 1-oleoyl species, are known to activate MAPK. researchgate.netnih.gov

Phospholipase C (PLC) : The activation of PLC is a key step downstream of certain this compound receptors. In neutrophils, signaling through G2A upon stimulation by 1-oleoyl-lysophosphatidylcholine involves the Gαi/PLC pathway to mobilize calcium. aai.org LPA receptor signaling also prominently features PLC activation. researchgate.netnih.govnih.gov

Rho and Ras : The small GTP-binding proteins Rho and Ras are also implicated in LPC signaling. LPA receptors can activate intracellular signaling pathways mediated by Rho and Ras. nih.gov In cardiac myocytes, the blockade of Rho and Rho-kinase inhibits the effects of lysophosphatidylcholine. nih.gov LPA is also known to stimulate Rho-mediated stabilization of microtubules. rupress.org

Phosphatidylinositol 3-kinase (PI3K) : The PI3K pathway can be activated downstream of LPA receptors. nih.gov This pathway is involved in cell migration stimulated by lysophospholipids. ahajournals.org

The following table details the signaling cascades activated by this compound through its various receptors.

ReceptorDownstream Signaling Pathway(s)
GPR119 Adenylyl Cyclase -> cAMP -> PKA researchgate.netd-nb.infonih.govacs.orgptfarm.pl
GPR40/GPR55 PLC -> Intracellular Ca²⁺ Mobilization hmdb.cahmdb.cahmdb.caaai.org
LPA Receptors PLC, MAPK, Rho, Ras, PI3K researchgate.netnih.govnih.gov
G2A Gαi -> PLC -> Intracellular Ca²⁺ Mobilization aai.org

The interaction between this compound and its receptors is characterized by specific binding affinities and dynamics. While data specifically for this compound is sometimes part of broader studies on lysophospholipids, some key findings have been reported.

Studies on the related molecule, 1-oleoyl lysophosphatidic acid (LPA), have determined its binding affinity for its receptor, LPA1, to be in the low nanomolar range. For instance, one study reported a dissociation constant (KD) of 2.08 ± 1.32 nM for 1-oleoyl LPA binding to human LPA1. nsf.govresearchgate.net Another study using radioligand binding reported a KD of 68.9 nM. researchgate.net While not directly measuring this compound, these values for a structurally similar lipid provide context for the high-affinity nature of these interactions.

The specificity of the interaction is crucial. For example, in cardiac myocytes, 1-palmitoyl-lysophosphatidylcholine (LPC-16) caused a significant increase in IKs currents, whereas 1-oleoyl-lysophosphatidylcholine (LPC-18:1) produced only a slight increase, and other forms had no effect, indicating a high degree of specificity based on the acyl chain. nih.gov

The following table presents binding affinity data for the related compound 1-oleoyl-LPA.

LigandReceptorMethodBinding Affinity (KD)
1-Oleoyl (18:1) LPAHuman LPA1FSA–CIR2.08 ± 1.32 nM nsf.govresearchgate.net
1-Oleoyl LPALPA1Radioligand Binding68.9 nM researchgate.net

Downstream Signaling Cascades Activated by this compound-Receptor Interactions (e.g., intracellular calcium mobilization, adenylyl cyclase, PKA, MAPK, Rho, Ras, PLC, PI3K)

Membrane Perturbation and Lipid Bilayer Modulation by this compound

Beyond receptor-mediated signaling, this compound can directly influence the physical properties of the cell membrane due to its unique molecular shape.

As a lysophospholipid, this compound possesses a single acyl chain, giving it a cone-like shape with a large head group relative to its hydrophobic tail. mdpi.com This geometry causes it to induce positive curvature stress on the lipid bilayer. mdpi.com The presence of lysophosphatidylcholines can influence the fluidity and permeability of cell membranes. ontosight.ai

Studies have shown that the enzymatic hydrolysis of lysophospholipids within a membrane can alter its fluidity. For example, the hydrolysis of palmitoyl-lysoPC in a model membrane resulted in a significant change in the translational diffusion coefficient of the lipids, indicating an alteration in membrane fluidity. nih.gov While this study did not use this compound, it demonstrates the principle that changes in lysophospholipid concentration affect membrane dynamics. The incorporation of lysophospholipids can modulate channel function by altering the mechanical properties of the lipid bilayer. caymanchem.comcaymanchem.com The diversity of glycerophospholipids, including different lysophospholipids, is important for maintaining appropriate membrane fluidity and curvature. pnas.org

The ability of this compound to alter membrane properties suggests it may interact with specialized membrane regions like lipid rafts and other microdomains. While direct, specific studies on this compound and lipid rafts are limited, the general behavior of lysophospholipids provides some insight. By perturbing the lipid packing and curvature of the membrane, lysophospholipids can theoretically influence the stability and organization of lipid rafts, which are typically enriched in cholesterol and sphingolipids and have a different lipid packing and curvature profile than the surrounding bilayer. The mobilization of the G2A receptor by lysophospholipids has been associated with membrane perturbation, suggesting a link between signaling and changes in membrane organization. aai.org

Intracellular Target Interactions of this compound

Direct Binding to Soluble Proteins and Enzymes

1-Oleoyl-lysophosphatidylcholine (this compound), a bioactive lysophospholipid, is known to interact with various intracellular proteins and enzymes, thereby modulating their activity and downstream signaling pathways. A significant portion of this compound in the plasma is bound to albumin, which serves as a carrier to transport it to various tissues. hmdb.cawikipedia.org This binding is crucial for its delivery to compartments like the brain, which have limited lipoprotein uptake. wikipedia.org

One of the key intracellular targets identified for lysophosphatidic acid (LPA), a related lysophospholipid, is the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that functions as a transcription factor. pnas.org Studies have shown that 1-oleoyl LPA can displace the synthetic agonist rosiglitazone (B1679542) from the ligand-binding pocket of PPARγ, indicating direct binding. pnas.org This interaction leads to the activation of PPARγ and subsequent gene transcription. pnas.org Although this has been demonstrated for LPA, the structural similarity suggests potential interactions for this compound as well, though further research is needed to confirm this.

Lysophosphatidylcholines (LPCs), including this compound, have been identified as ligands for several G protein-coupled receptors (GPCRs) such as GPR4, GPR40, GPR55, and GPR119. hmdb.ca Binding to these receptors can initiate intracellular signaling cascades. For instance, binding to GPR119, GPR40, and GPR55 can lead to intracellular calcium mobilization. hmdb.ca Specifically, oleoyl-LPC has been reported to bind to GPR119, which is linked to an increase in glucose-stimulated insulin secretion through a protein kinase A (PKA)-related pathway. ptfarm.pl

The table below summarizes the key intracellular binding partners of this compound and related lysophospholipids.

Protein/Enzyme Interaction/Effect Cellular Context
AlbuminCarrier protein in plasmaBlood plasma
Peroxisome proliferator-activated receptor γ (PPARγ)Potential direct binding and activation (demonstrated for LPA)Macrophage-like cells
G protein-coupled receptor 119 (GPR119)Direct binding leading to increased glucose-stimulated insulin secretionMurine insulinoma cells
G protein-coupled receptors (GPR40, GPR55)Direct binding inducing intracellular calcium mobilizationVarious cell systems

Modulation of Protein Function through Lipid-Protein Interactions

This compound can modulate the function of various proteins, not only through direct binding but also by altering the lipid environment of the cell membrane, which in turn affects membrane-bound proteins.

A significant area of research has been the effect of LPCs on protein kinase C (PKC) activity. Administration of LPC(18:1) has been shown to activate inflammatory pathways involving PKC and extracellular signal-regulated kinase (ERK) in the dorsal root ganglion. bmj.combmj.com This activation is a key downstream event following the interaction of LPC(18:1) with its receptors. bmj.comresearchgate.net Specifically, oleoyl (18:1) LPC can stimulate PKC activation in the presence of diacylglycerol (DAG) and Ca2+. core.ac.uk This modulation of PKC activity is dependent on the lipid composition of the membrane. core.ac.uk

Furthermore, this compound has been shown to influence the function of endothelial nitric oxide synthase (eNOS). Studies have demonstrated that LPC 18:1 can lead to the uncoupling of eNOS, which results in increased production of reactive oxygen species (ROS) and a decrease in nitric oxide (NO) bioavailability. nih.gov This effect contributes to endothelial dysfunction. nih.gov

The interaction of LPCs with ion channels is another critical aspect of their modulatory role. For instance, LPC 18:1 has been identified as an endogenous activator of the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential melastatin 8 (TRPM8) calcium channels in primary sensory neurons. nih.gov This activation leads to an influx of calcium ions. nih.gov In cardiac myocytes, LPCs have been shown to enhance the slow component of the delayed rectifier K+ current (I(Ks)) through the activation of G proteins, PKC, and Rho signaling pathways. nih.gov However, the effect can be specific to the acyl chain length, with 1-palmitoyl-LPC (16:0) showing a more potent effect than 1-oleoyl-LPC (18:1) in this context. nih.govnih.gov

The table below details the modulation of protein function by this compound.

Protein Modulatory Effect Downstream Consequence Cellular Context
Protein Kinase C (PKC)ActivationActivation of inflammatory pathwaysDorsal root ganglion, various other cells. bmj.comcore.ac.uk
Extracellular signal-regulated kinase (ERK)ActivationActivation of inflammatory pathwaysDorsal root ganglion. bmj.com
Endothelial Nitric Oxide Synthase (eNOS)UncouplingIncreased ROS, decreased NO bioavailabilityVascular endothelial cells. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1)ActivationCalcium influx, mechanical hypersensitivityPrimary sensory neurons. nih.govmdpi.com
Transient Receptor Potential Melastatin 8 (TRPM8)ActivationCalcium influx, mechanical hypersensitivityPrimary sensory neurons. nih.govmdpi.com
Slow component of the delayed rectifier K+ current (I(Ks))Potentiation (slight)Altered cardiac myocyte electrophysiologyAtrial myocytes. nih.gov

Other Receptor-Independent Mechanisms of Action

Beyond direct receptor binding, this compound can exert its effects through mechanisms that involve alterations of the physical properties of the cell membrane and direct interactions with membrane components. These receptor-independent actions are often attributed to the amphiphilic and detergent-like properties of LPCs. ptfarm.plahajournals.org

One such mechanism is the modulation of membrane curvature and fluidity. researchgate.netbiorxiv.org As a cone-shaped lysophospholipid, LPC can induce positive membrane curvature, which can influence processes like membrane fusion. researchgate.netbiorxiv.org High concentrations of LPC have been shown to inhibit membrane fusion in model systems. researchgate.net This alteration of membrane properties can, in turn, affect the function of membrane-bound enzymes and ion channels. ahajournals.orgcaymanchem.com

This compound can also influence cellular processes by generating reactive oxygen species (ROS). nih.gov This ROS production can occur in different cellular compartments, with studies indicating the most prominent formation in mitochondria. nih.gov The increase in ROS can lead to the scavenging of nitric oxide, thereby limiting its bioavailability and impairing vascular function. nih.gov

Furthermore, LPCs can induce the formation of transient, non-protein calcium pores in the cell membrane, leading to an increase in intracellular calcium levels. biomolther.org This mechanism is distinct from receptor-mediated calcium influx. In microglia, LPC has been found to stimulate the release of interleukin-1β (IL-1β) through a mechanism that is independent of the P2X7 ATP receptor, a known mediator of IL-1β release. researchgate.net This process is dependent on extracellular calcium and the activity of nonselective cation channels and Ca2+-activated K+ channels. researchgate.net

Finally, LPC can inhibit receptor-mediated calcium mobilization in endothelial cells, which is an essential step for the production of endothelium-derived relaxing factor (EDRF). ahajournals.org This inhibitory effect may involve depolarization of the endothelial cell membrane, which would reduce the driving force for calcium influx. ahajournals.org

The following table outlines the receptor-independent mechanisms of this compound.

Mechanism Description Functional Consequence
Alteration of Membrane PropertiesInduces positive membrane curvature and alters membrane fluidity due to its cone shape. researchgate.netbiorxiv.orgInhibition of membrane fusion at high concentrations; modulation of membrane-bound protein function. ahajournals.orgresearchgate.net
Induction of Reactive Oxygen Species (ROS)Stimulates ROS production, particularly in mitochondria. nih.govScavenging of nitric oxide, leading to impaired vascular function. nih.gov
Formation of Calcium PoresCan form transient, non-protein pores in the cell membrane. biomolther.orgIncreased intracellular calcium levels, independent of receptor activation. biomolther.org
Stimulation of IL-1β ReleaseTriggers IL-1β release from microglia independent of P2X7 receptors. researchgate.netPro-inflammatory effects in the central nervous system. researchgate.net
Inhibition of Receptor-Mediated Ca2+ MobilizationAttenuates the increase in intracellular calcium induced by receptor agonists in endothelial cells. ahajournals.orgImpairment of endothelium-dependent vascular relaxation. ahajournals.org

Biological Roles and Cellular Functions of 1 Oleoyl Lysopc

Role in Cell Growth, Proliferation, and Apoptosis

1-Oleoyl-lysoPC, a subtype of lysophosphatidylcholine (B164491) (LPC), plays a significant role in fundamental cellular processes such as cell growth, proliferation, and programmed cell death (apoptosis). nih.govontosight.aiontosight.ai Its influence is concentration-dependent, with lower concentrations often promoting cell proliferation and higher concentrations inducing apoptosis. nih.gov

This compound-Mediated Regulation of Cell Cycle Progression

Research indicates that this compound can influence the cell cycle, a series of events leading to cell division and duplication. One study on melanoma cells revealed that the knockdown of lysophosphatidylcholine acyltransferase 1 (LPCAT1), an enzyme involved in the conversion of lysophosphatidylcholine, led to cell cycle arrest at the G1/S transition phase. researchgate.net This suggests that the metabolic processing of LPCs, including this compound, is crucial for normal cell cycle progression. In endothelial cells, LPC has been shown to induce G2/M cell cycle arrest at a concentration of 50 μg/ml. nih.gov This indicates that at certain concentrations, this compound can halt the cell cycle, preventing cells from entering mitosis.

The cell cycle is critically regulated by proteins such as cdc2, cyclin B1, and p21. nih.gov While the direct effects of this compound on these specific proteins require more detailed investigation, its ability to induce cell cycle arrest points towards an interaction with these regulatory pathways. Furthermore, LPC has been found to activate the p-ATM/p-Chk2 and p-ATR/p-Chk1 checkpoint kinase signaling pathways in endothelial cells, which are involved in DNA damage response and cell cycle control. nih.gov

Influence of this compound on Programmed Cell Death Pathways (e.g., apoptosis induction)

This compound has been shown to induce apoptosis, or programmed cell death, in various cell types, a process critical for tissue homeostasis and the removal of damaged cells. nih.gov In endothelial cells, LPC at concentrations of 40 and 50 μg/ml significantly increased the apoptotic population (sub-G0/G1 population). nih.gov This apoptotic effect is often mediated by the production of reactive oxygen species (ROS). nih.gov Specifically, oleoyl-LPC has been demonstrated to increase ROS production in endothelial cells, which in turn can trigger a caspase-3-dependent apoptotic response. nih.govplos.org

The induction of apoptosis by LPC is a complex process involving multiple signaling pathways. For instance, in human coronary artery smooth muscle cells, LPC-induced apoptosis involves the activation of TRPC1/TRPC3 channels, leading to calcium influx and the activation of Bax and caspase-3. nih.gov In contrast, a study on the MDA-MB-231 human breast cancer cell line found that while LPC-DHA (a derivative) induced cytotoxicity, it did not appear to do so through the classical apoptosis pathway involving active caspase-3. mdpi.com Instead, the cell death was more strongly correlated with oxidative stress and membrane damage. mdpi.com This highlights that the mechanisms of LPC-induced cell death can be cell-type specific.

Summary of this compound's Effects on Apoptosis
Cell TypeEffectMediating FactorsReference
Endothelial CellsInduces apoptosis at concentrations >30 μg/mlROS production, Caspase-3 activation nih.gov
Human Coronary Artery Smooth Muscle CellsInduces apoptosisTRPC1/TRPC3 channels, Calcium influx, Bax, Caspase-3 nih.gov
MDA-MB-231 Breast Cancer Cells (LPC-DHA)Induces cytotoxicity, but not classical apoptosisOxidative stress, Membrane damage mdpi.com
Mouse Leydig CellsInduces apoptosisOxidative stress researchgate.net

Involvement in Cellular Migration and Invasion Processes

This compound is also implicated in the regulation of cellular migration and invasion, which are critical for physiological processes like immune responses and wound healing, as well as pathological conditions. ontosight.ai

Chemotactic Effects of this compound on Various Cell Types (e.g., monocytes, smooth muscle cells)

Chemotaxis, the directed movement of cells in response to a chemical stimulus, is a key process influenced by this compound. It has been identified as a potent chemotactic factor for human monocytes. caymanchem.comlipidmaps.orgbertin-bioreagent.compnas.org This is significant in the context of atherosclerosis, as the recruitment of monocytes to the arterial wall is an early event in lesion formation. pnas.org The chemotactic activity of this compound is comparable to that of the lysophosphatidylcholine fraction derived from oxidized low-density lipoprotein (LDL). pnas.org

In addition to monocytes, this compound also affects the migration of smooth muscle cells. nih.gov While lysophosphatidic acid (LPA) has a more prominent effect on smooth muscle cell migration, LPC is also a known bioactive component of oxidized LDL that contributes to this process. nih.gov The migration of smooth muscle cells is a crucial step in the development of atherosclerotic plaques. nih.gov

Chemotactic Effects of this compound
Cell TypeEffectRelevanceReference
Human MonocytesPotent chemotactic factorAtherogenesis, Inflammation caymanchem.comlipidmaps.orgbertin-bioreagent.compnas.org
Smooth Muscle CellsStimulates migrationAtherosclerosis nih.gov
T lymphocytesChemoattractantImmune response biomolther.org

Modulation of Adhesion Molecules and Cytoskeletal Rearrangements by this compound

The process of cell migration is intricately linked to the expression of adhesion molecules and the dynamic rearrangement of the cytoskeleton. This compound has been shown to modulate these aspects of cell behavior. In vascular endothelial cells, LPC can upregulate the expression of various adhesion molecules, including intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). physiology.org This increased expression facilitates the adhesion of leukocytes to the endothelium, a critical step in the inflammatory response.

Furthermore, LPC can induce the formation of stress fibers and activate RhoA, a key regulator of the actin cytoskeleton, in endothelial cells. physiology.org The reorganization of the cytoskeleton is essential for changes in cell shape and the generation of motile forces required for migration. In fibroblasts, the activation of the LPA1 receptor, for which lysophospholipids can be ligands, is associated with signaling pathways that promote cytoskeletal rearrangements and cell migration. researchgate.net

Modulation of Inflammatory and Immune Responses by this compound

This compound is a significant modulator of inflammation and immunity, often exhibiting pro-inflammatory properties. nih.govontosight.aicaymanchem.com It is a major component of oxidized low-density lipoprotein (oxLDL), a key player in the pathogenesis of atherosclerosis, which is considered a chronic inflammatory disease. biomolther.org

LPC can stimulate the production and release of various pro-inflammatory cytokines and chemokines. For instance, it can induce the production of interleukin-8 (IL-8) and monocyte chemotactic protein-1 (MCP-1) in endothelial cells. nih.gov This contributes to the recruitment of inflammatory cells to the site of inflammation. nih.gov In activated microglia, the resident macrophages of the brain, LPC can trigger the processing and release of interleukin-1β (IL-1β). ptfarm.pl

Moreover, LPC can influence the function of various immune cells. It can enhance the activation of resting T lymphocytes and induce the expression of interferon-γ (IFN-γ). biomolther.orgptfarm.pl In monocytes, LPC can increase the adhesion to other cells by activating CD11b via protein kinase C (PKC) signaling. biomolther.org However, the role of LPC in immunity is complex, as some studies suggest it can also have anti-inflammatory effects under certain conditions. For example, higher levels of LPC can induce the expression of cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS) in endothelial cells, which can have vasoprotective effects. hmdb.ca Additionally, recent research has indicated that a specific LPC species, linoleoyl-lysophosphatidylcholine (LPC 18:2), may suppress immune-related adverse events associated with immune checkpoint blockade therapies in cancer. nih.govmedrxiv.orgnih.gov

Activation of Pro-inflammatory Signaling Pathways by this compound (e.g., TLR4, TLR2-1 activation)

1-Oleoyl-lysophosphatidylcholine (this compound), a prominent species of lysophosphatidylcholine (LPC), has been identified as a molecule with dual roles in the inflammatory response. In the absence of other microbial ligands, it can initiate pro-inflammatory signaling. Research has demonstrated that various LPC molecules, including this compound, can directly activate Toll-like receptor 4 (TLR4) and a heterodimer of Toll-like receptor 2 and Toll-like receptor 1 (TLR2-1). nih.govplos.orgnih.gov This activation triggers downstream signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines like Interleukin-8 (IL-8). plos.orgresearchgate.netplos.org

Studies using human embryonic kidney (HEK) 293A cells transfected with TLR expression constructs have shown that LPCs with varying fatty acid chain lengths and saturation levels, including the oleoyl (B10858665) (18:1) variant, can activate both TLR4 and TLR2-1 signaling. plos.org This activation was confirmed by observing NF-κB activation and subsequent IL-8 production. plos.orgplos.org Furthermore, in peritoneal murine macrophages, LPC was shown to induce the translocation of NF-κB to the nucleus, a key step in the activation of pro-inflammatory gene expression. plos.org These findings suggest that this compound can act as an endogenous danger signal, alerting the innate immune system to potential cellular stress or damage. nih.govmedrxiv.org

Table 1: Pro-inflammatory Effects of this compound

Cellular Effect Signaling Pathway Outcome References
Activation of TLR4 NF-κB translocation Production of pro-inflammatory cytokines (e.g., IL-8) nih.govplos.orgnih.gov
Activation of TLR2-1 NF-κB translocation Production of pro-inflammatory cytokines (e.g., IL-8) nih.govplos.orgnih.gov
Activation of MAP Kinases p38 and JNK activation Modulation of inflammatory responses plos.orgresearchgate.net

Anti-inflammatory Properties and Inhibition of TLR-Mediated Signaling by this compound

Paradoxically, this compound also exhibits significant anti-inflammatory properties, particularly in the presence of classical TLR ligands like lipopolysaccharide (LPS). nih.govplos.orgnih.gov This dual functionality highlights the complexity of its immunomodulatory role. When co-administered with LPS, a potent TLR4 agonist, LPC has been shown to counteract some of the pro-inflammatory effects induced by LPS. plos.org

Specifically, research has demonstrated that LPC can inhibit LPS-induced nitric oxide (NO) synthesis and the expression of inducible nitric oxide synthase (iNOS) in murine macrophages. plos.org This inhibition is achieved, in part, by blocking the translocation of NF-κB to the nucleus and by inhibiting the phosphorylation of the MAP kinase ERK, another critical component of the TLR4 signaling pathway. plos.orgnih.gov This suggests that while this compound can initiate a mild inflammatory response on its own, it can also dampen an excessive inflammatory reaction triggered by more potent stimuli, potentially preventing tissue damage from an overactive immune response. nih.govplos.org The anti-inflammatory effects of LPC are also supported by findings that it can prevent lung vascular injury mediated by neutrophils. nih.gov

Regulation of Cytokine and Chemokine Production by this compound

The regulatory role of this compound extends to the production of a wide array of cytokines and chemokines, further illustrating its complex influence on the immune system. In the absence of other stimuli, LPC can induce the production of pro-inflammatory cytokines. For instance, it has been reported to trigger the production and release of pro-inflammatory cytokines through a platelet-activating factor (PAF) receptor-dependent mechanism or by activating interferon-gamma (IFN-γ), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK) signaling pathways. researchgate.net

Table 2: Regulatory Effects of this compound on Cytokine and Chemokine Production

Condition Cell Type Effect on Cytokine/Chemokine References
LPC alone Monocytes/Macrophages Induction of pro-inflammatory cytokines researchgate.net
LPC + LPS Monocytes Downregulation of IL-6, IL-1β, TNF plos.org
LPC alone Human T-cells (CD4+, CD8+) Enhanced IFN-γ secretion nih.govbiomolther.org
LPC alone Human T-cells (CD4+) Increased CXCR4 expression nih.govbiomolther.org
LPA (from LPC) Human Fibroblasts Induction of IL-6 and IL-8 biologiasubterranea.com.br

Neurobiological Functions of this compound

While much of the research on this compound has focused on its immunomodulatory roles, emerging evidence points to its significant functions within the central nervous system (CNS). Lysophospholipids, including LPC, are involved in a variety of neural processes. nih.gov

Role in Neuronal Differentiation and Survival

Lysophosphatidic acid (LPA), a closely related signaling molecule that can be produced from LPC, plays a crucial role in neuronal development. nih.govnih.gov LPA receptors are densely present in the developing brain, where LPA acts as a signal for the differentiation, survival, and migration of progenitor cells. nih.gov While some studies using 1-oleoyl LPA have shown an inhibitory effect on the differentiation of neural stem cells into neurons, others suggest it can stimulate neuronal differentiation in cultured mouse or rat neural progenitor cells. tocris.comstemcell.commedchemexpress.com This discrepancy may be due to differences in experimental models and the specific LPA receptors involved. Furthermore, phosphatidylserine (B164497) (PS), another phospholipid, is essential for neuronal survival and differentiation by facilitating the activation of signaling proteins like Akt, Raf-1, and protein kinase C. caldic.com

Involvement in Neurotransmitter Release and Synaptic Plasticity

This compound and its derivatives are implicated in the fine-tuning of synaptic communication. LPA has been shown to modulate synaptic plasticity, the cellular basis of learning and memory. plos.org It can induce short-term depression in both excitatory and inhibitory synapses through distinct signaling pathways. plos.org In excitatory neurons, LPA appears to act presynaptically to inhibit neurotransmitter release. plos.org In contrast, in inhibitory neurons, it acts postsynaptically. plos.org Additionally, phosphatidylserine is known to be important for neurotransmitter release through its role in the exocytosis of synaptic vesicles. caldic.com The presence of neurotrophin receptors, which are crucial for synaptic plasticity, within lipid rafts highlights the importance of the lipid environment in synaptic function. frontiersin.org

Metabolic Regulation and Signal Transduction (e.g., insulin (B600854) secretion)

This compound is increasingly recognized for its role in metabolic regulation, particularly in glucose homeostasis and insulin secretion. hmdb.ca It has been identified as a ligand for G protein-coupled receptor 119 (GPR119), a receptor expressed in pancreatic β-cells. researchgate.netptfarm.plmdpi.com The binding of this compound to GPR119 on β-cells can enhance glucose-stimulated insulin secretion. researchgate.netptfarm.plmdpi.com This effect is thought to be mediated through a protein kinase A (PKA)-related signaling pathway. researchgate.netmdpi.com

Studies have shown that various lysophosphatidylcholines, including the 18:1 species, can promote glucose-stimulated insulin secretion in insulinoma cell lines. researchgate.netmdpi.com Furthermore, LPCs have been found to activate glucose uptake and lower blood glucose levels in animal models of diabetes. ptfarm.pl Besides GPR119, LPCs can also bind to other G protein-coupled receptors like GPR40 and GPR55, which are also involved in inducing intracellular calcium mobilization and increasing glucose-stimulated insulin secretion. hmdb.caresearchgate.net The regulation of protein kinase C by lysophospholipids also points to their broader role in signal transduction. nih.gov

Table 3: Metabolic and Signaling Functions of this compound

Function Mechanism Outcome References
Insulin Secretion Activation of GPR119 in pancreatic β-cells Enhanced glucose-stimulated insulin secretion researchgate.netptfarm.plmdpi.com
Insulin Secretion Activation of GPR40 and GPR55 Increased intracellular calcium and insulin secretion hmdb.caresearchgate.net
Glucose Homeostasis Activation of glucose uptake Lowered blood glucose levels ptfarm.pl
Signal Transduction Regulation of Protein Kinase C Modulation of cellular signaling nih.gov

Analytical and Methodological Approaches in 1 Oleoyl Lysopc Research

Lipid Extraction and Sample Preparation Techniques for 1-Oleoyl-lysopc Analysis

The initial and critical step in the analysis of this compound from biological samples is the extraction of lipids from the matrix. The choice of extraction method can significantly impact the recovery and stability of the analyte.

Commonly employed techniques for total lipid extraction are based on liquid-liquid partitioning using solvent systems like chloroform (B151607)/methanol (B129727), as described in the methods by Folch and Bligh & Dyer. nih.gov These biphasic systems effectively separate lipids from other cellular components. nih.gov For instance, a modified Bligh & Dyer method involves resuspending a cell pellet or other sample in a solution of 0.5 M NaCl in 0.5 N HCl, followed by the addition of a methanol/chloroform mixture (2:1, v/v) and vigorous vortexing. tmc.edu After further addition of the acidic saline solution and centrifugation, the lower chloroform phase containing the lipids is collected. tmc.edu Another approach uses a mixture of methanol and chloroform (2:1) with an internal standard, followed by back extraction with chloroform and water. mdpi.com

More recent methods have introduced solvents like methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform. nih.gov However, the efficiency of different extraction methods varies for different lipid classes. For example, MTBE extraction has been shown to result in significant losses of lysophosphatidylcholine (B164491) (LPC) species. nih.gov In contrast, an extraction method utilizing 1-butanol (B46404) with citric acid has demonstrated high recovery efficiencies for both phosphatidic acid (PA) and lysophosphatidic acid (LPA) species, which have similar polarity to LPCs. nih.gov Acidic conditions are often important to suppress the dissociation of phospholipids (B1166683) and improve extraction efficiency. nih.gov

For targeted analysis of LPCs, solid-phase extraction (SPE) can be employed for further fractionation of total lipid extracts. nih.gov SPE can separate phospholipids from other lipids or even fractionate them into individual classes, which is beneficial for enriching low-abundance species. nih.gov

It is also critical to consider potential enzymatic degradation and non-enzymatic acyl migration during sample handling. nih.govresearchgate.net For example, LPC levels can artificially increase in plasma samples left at room temperature. nih.gov To prevent the intramolecular acyl migration that can convert 2-acyl-1-LPCs to their more stable 1-acyl-2-lyso isomers, extraction at low temperatures (e.g., 4°C) and acidic pH (e.g., pH 4) is recommended. researchgate.net

Table 1: Comparison of Lipid Extraction Methods

Method Solvent System Key Features Reported Efficiency for Lysophospholipids
Bligh & Dyer Chloroform/Methanol/Water Widely used, biphasic separation. nih.gov Acceptable for some species, but can be poor for highly polar lysophospholipids. nih.gov
Modified Bligh & Dyer (acidified) Chloroform/Methanol/HCl Acidification improves recovery of acidic phospholipids. nih.gov Generally improved recovery over the standard method. nih.gov
MTBE Extraction Methyl-tert-butyl ether/Methanol/Water Less toxic alternative to chloroform. nih.gov Poor recovery for LPC species. nih.gov
1-Butanol Extraction 1-Butanol/Citric Acid Buffer Monophasic extraction, good for polar lipids. nih.gov High recovery efficiencies (75-95%) for LPA. nih.gov
Methanol Precipitation Methanol Simple, rapid precipitation of proteins. researchgate.net Demonstrated good analytical precision and extraction efficiency for LPCs in serum. researchgate.net

Mass Spectrometry-Based Quantification of this compound

Mass spectrometry (MS) is a cornerstone for the sensitive and specific quantification of this compound. rsc.org It is often coupled with a separation technique like liquid chromatography, but can also be used in a direct infusion setup.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomer Separation and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and other lipids. researchgate.netwikipedia.org This approach combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. wikipedia.org

Reversed-phase (RP) liquid chromatography is particularly effective, separating lipids based on their acyl chain length and degree of unsaturation. nih.gov This allows for the separation of different LPC species, including the distinction between this compound (18:1) and other species like 1-palmitoyl-lysoPC (16:0) and 1-stearoyl-lysoPC (18:0). researchgate.net Importantly, RP-LC can also resolve positional isomers, which is crucial for distinguishing between 1-acyl and 2-acyl LPCs. researchgate.netnih.gov

For detection, electrospray ionization (ESI) is the most common ionization technique for phospholipids. mdpi.com In positive ion mode, LPCs typically produce a characteristic precursor ion of m/z 184, corresponding to the phosphocholine (B91661) headgroup. researchgate.netchromatographyonline.com By performing a precursor ion scan for m/z 184, one can selectively detect all LPC species in a sample. springernature.comresearchgate.net Quantification is then achieved using multiple reaction monitoring (MRM), where a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. researchgate.net Deuterated internal standards, such as 1-oleoyl(d7)-lysoPC, are often used to ensure accurate quantification. avantiresearch.com While positive ESI is common, negative ESI has also been utilized to avoid isobaric interferences when chromatographic resolution is insufficient.

Direct Infusion Mass Spectrometry Approaches

Direct infusion mass spectrometry, also known as "shotgun lipidomics," offers a high-throughput alternative to LC-MS by introducing the lipid extract directly into the mass spectrometer's ion source. rsc.orgnih.gov This method is rapid, with analysis times as short as two minutes per sample. researchgate.net

In this approach, quantification relies on tandem mass spectrometry scans. nih.gov For LPCs, a precursor ion scan for the m/z 184 fragment is typically used to identify all LPC species present in the extract. researchgate.net Quantification is achieved by comparing the signal intensity of the endogenous LPC species to that of one or more internal standards, such as LPC 13:0 or LPC 19:0, that are added to the sample before extraction. researchgate.net

While direct infusion is fast, it has limitations. It cannot distinguish between isobaric and isomeric species, which have identical masses. chromatographyonline.com For example, it cannot separate this compound from other 18:1 LPC isomers or from other lipid classes that might have the same nominal mass. This lack of separation can also lead to ion suppression, where the ionization of low-abundance lipids is hindered by the presence of high-abundance lipids, potentially affecting quantification. rsc.orgchromatographyonline.com Despite these drawbacks, direct infusion MS is a valuable tool for rapid, high-throughput screening of major LPC species in large studies. springernature.comresearchgate.net

Chromatographic Separation Techniques for this compound

Chromatographic methods are essential for isolating this compound from the complex lipid mixtures found in biological samples, enabling accurate quantification and analysis.

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation of phospholipids, including this compound. researchgate.net Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized.

Normal-phase HPLC separates lipids based on the polarity of their headgroups. researchgate.net Using a silica (B1680970) column, different phospholipid classes can be resolved. For example, a method using an isocratic mobile phase of acetonitrile-methanol-sulfuric acid can achieve baseline resolution of major phospholipid classes, including lysophosphatidylcholine. researchgate.net Another NP-HPLC method utilized a gradient elution with mobile phases consisting of chloroform-methanol and chloroform-methanol-water-ammonia to separate phosphatidylcholine (PC), LPC, and free fatty acids. researchgate.net

Reversed-phase HPLC separates lipids primarily based on the length and unsaturation of their fatty acyl chains. nih.gov This is particularly useful for separating different molecular species within the LPC class. For instance, RP-HPLC on a C18 column has been used to separate and isolate various LPC species, including this compound, from a mixture. nih.gov Detection in HPLC systems can be achieved through various means, including evaporative light scattering detection (ELSD) or UV detection, often at low wavelengths around 203 nm, where the double bonds in unsaturated fatty acids absorb light. researchgate.netresearchgate.net

Table 2: HPLC Methods for Lysophosphatidylcholine Separation

HPLC Mode Stationary Phase Mobile Phase Example Separation Principle Typical Application
Normal-Phase (NP) Silica Acetonitrile/Methanol/Sulfuric Acid researchgate.net Polarity of the headgroup. researchgate.net Separation of different lipid classes (e.g., PC from LPC). researchgate.net
Reversed-Phase (RP) C18 or C30 Acetonitrile/Methanol/Triethylamine researchgate.net Acyl chain length and unsaturation. nih.gov Separation of molecular species within a class (e.g., this compound from 1-palmitoyl-lysoPC). nih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) is a classic, versatile, and cost-effective planar chromatographic technique used for the separation of lipid classes. aocs.orgsigmaaldrich.com In the analysis of this compound, TLC is primarily used for qualitative analysis and preparative separation of LPCs from other lipids. aocs.org

In a typical TLC setup, a lipid extract is spotted onto a silica gel plate, which is then placed in a developing chamber containing a solvent system. sigmaaldrich.com The mobile phase moves up the plate by capillary action, and lipids separate based on their polarity. sigmaaldrich.com For example, a solvent system of heptane, isopropyl ether, and acetic acid has been used to separate lipid fractions from plasma. mdpi.com After separation, the lipid spots are visualized using reagents like iodine vapor or specific stains. nih.gov

TLC is valuable for isolating the entire LPC fraction from a complex mixture. mdpi.com This isolated fraction can then be scraped from the plate, and the lipids can be eluted for further analysis, such as gas chromatography-mass spectrometry (GC-MS) of the fatty acid components or direct analysis by mass spectrometry. nih.govnih.gov While not as quantitative as HPLC or LC-MS, high-performance TLC (HPTLC) offers improved resolution and has been used for the separation of major lipid classes in clinical samples. aocs.org

Spectroscopic and Biophysical Methods for Studying this compound

Spectroscopic and biophysical methods provide high-resolution information about the molecular characteristics and interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. nih.govweebly.com It has been instrumental in the structural elucidation of this compound and in studying its interactions with other molecules. nih.govacs.org

Structural Elucidation: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to characterize the chemical structure of this compound. nih.govresearchgate.net Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information on the number and types of hydrogen and carbon atoms, respectively, allowing for the assignment of signals to specific parts of the molecule, such as the oleoyl (B10858665) chain and the phosphocholine headgroup. semanticscholar.org Phosphorus-31 (³¹P) NMR is particularly useful for studying the phosphate (B84403) group, providing insights into the headgroup's environment and dynamics. researchgate.netresearchgate.net For instance, the absence of correlations between phosphorus signals and proton resonances around 5.25 ppm in an ¹H, ³¹P HMQC spectrum can confirm that the sn-2 position of the glycerol (B35011) backbone is not esterified, a defining feature of a lysophospholipid. researchgate.net

Interaction Studies: NMR is also a valuable tool for investigating the interactions of this compound with other lipids and proteins. Solid-state ³¹P-NMR can reveal how this compound incorporates into and affects the structure of phospholipid bilayers. researchgate.net Studies have shown that the interaction of lysophosphatidylcholines with phospholipids can be investigated using ¹³C and ³¹P NMR. acs.org Furthermore, proton NMR of whole cells treated with this compound (also referred to as LPC18) has been used to analyze changes in "mobile lipid" signals, which are often associated with lipid droplets outside the cell membrane. nih.gov These studies have demonstrated that LPC18 can cause a significant increase in the mobile lipid NMR signal in certain cell lines. nih.gov

NMR Technique Application in this compound Research Key Findings
¹H NMRStructural confirmation and analysis of mobile lipids in cells.Confirms the presence of the oleoyl chain and phosphocholine headgroup. semanticscholar.org Increases mobile lipid signals in K562 cells after treatment. nih.gov
¹³C NMRDetailed structural analysis of the carbon backbone.Allows for the assignment of each carbon atom in the this compound molecule. researchgate.netsemanticscholar.org
³¹P NMRInvestigation of the phosphocholine headgroup and membrane interactions.Provides information on the phase state and headgroup orientation of phospholipids in membranes. researchgate.net Used to study interactions with other phospholipids. acs.org
2D NMR (e.g., COSY, HSQC)Elucidation of connectivity between atoms for unambiguous structural assignment.Confirms the covalent bond structure of the molecule. semanticscholar.org

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of molecules with lipid membranes and to probe the biophysical properties of these membranes. mdpi.com

Membrane Interaction and Properties: This method often utilizes fluorescent probes that are sensitive to the polarity of their environment. When these probes are incorporated into lipid membranes, changes in their fluorescence emission can indicate alterations in membrane properties such as fluidity and water penetration. frontiersin.org For example, the probe LAURDAN can be used to investigate the ratio of liquid-ordered to liquid-disordered phases in a membrane. mdpi.com Studies have used fluorescence spectroscopy to show that certain molecules can increase the fluidity and water penetration into lipid bilayers. frontiersin.org The technique can also be used to determine the membrane/water partition coefficient (Kp), which quantifies how a compound distributes between the lipid bilayer and the aqueous phase. frontiersin.org In the context of this compound, fluorescence spectroscopy can be used to monitor how it perturbs model membranes or cell membranes. For instance, in a study on K562 cells, fluorescence spectroscopy was employed to assess the function of P-glycoprotein after treatment with various lysolipids, including this compound. nih.gov

Circular Dichroism for Protein Conformational Studies in Presence of this compound

Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary and tertiary structure of proteins in solution. creative-biostructure.comcreative-proteomics.com It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules like proteins. creative-proteomics.com

Protein Structure and Interaction: The CD spectrum of a protein provides a signature of its secondary structure content (e.g., α-helix, β-sheet, random coil). nih.gov This makes CD an excellent tool to investigate conformational changes in proteins upon interaction with ligands, such as this compound. creative-biostructure.com By comparing the CD spectrum of a protein in the absence and presence of this compound, researchers can determine if the lipid induces any changes in the protein's secondary structure. mdpi.com This information is crucial for understanding the molecular basis of how this compound might modulate the function of membrane proteins or other proteins it interacts with. CD can also be used to analyze factors affecting protein conformation, such as pH, temperature, and ion concentration. creative-biostructure.com

Spectroscopic Method Primary Application for this compound Information Gained
Fluorescence Spectroscopy Studying interactions with and effects on lipid membranes. nih.govfrontiersin.orgMembrane fluidity, water penetration, and partitioning behavior. mdpi.comfrontiersin.org
Circular Dichroism (CD) Investigating conformational changes in proteins upon interaction. creative-biostructure.commdpi.comAlterations in protein secondary structure (α-helix, β-sheet content). nih.gov

In Vitro and Ex Vivo Models for Studying this compound Biology

To understand the biological roles of this compound, researchers utilize various in vitro and ex vivo model systems that bridge the gap between molecular studies and complex in vivo physiology.

Cell Culture Systems for Investigating this compound Effects on Cellular Processes

Cell culture systems are indispensable tools for investigating the effects of this compound on specific cellular functions in a controlled environment. nih.gov

Cellular Responses to this compound: A variety of cell lines are used to study the cellular effects of this compound. For example, studies have used human endothelial cells (EAHY) to investigate the cytotoxic and inflammatory effects of lysophosphatidylcholine (LPC). These studies have shown that LPC can induce cell cycle arrest, apoptosis, and the production of inflammatory cytokines like IL-8. nih.gov In cancer research, solid epithelial tumor cell lines and leukemia cell lines have been used to explore the metabolism of saturated and mono-unsaturated lysophosphatidylcholines, including this compound. nih.gov These experiments revealed that solid tumor cells can rapidly degrade lysophosphatidylcholines. nih.gov Other research has utilized human erythroleukemic K562 cells to study the impact of this compound on mobile lipid content and cell toxicity. nih.gov Furthermore, pancreatic β-cell lines like MIN6 and EndoC-βH1, as well as enteroendocrine L-cell lines like GLUTag, are used to study the role of lysophosphatidylcholines in regulating insulin (B600854) and GLP-1 secretion. mdpi.comacs.org

Cell Line Research Focus Key Findings Related to Lysophosphatidylcholine
EAHY (Human Endothelial) Cytotoxicity and InflammationInduces cell cycle arrest, apoptosis, and IL-8 production. nih.gov
Various Solid Tumor and Leukemia Cells Metabolism and Anti-metastatic PotentialSolid tumor cells rapidly degrade LPC; affects membrane rigidity and reduces metastatic potential. nih.gov
K562 (Human Erythroleukemic) Mobile Lipids and CytotoxicityIncreases mobile lipid NMR signals. nih.gov
MIN6 (Murine Insulinoma) Insulin SecretionIsoprenoid derivatives of LPC stimulate glucose-stimulated insulin secretion. mdpi.com
GLUTag (Murine Enteroendocrine) GLP-1 SecretionCertain LPC derivatives augment GLP-1 secretion. mdpi.com
EndoC-βH1 (Human Pancreatic β-cell) Insulin SecretionInvestigates the impact of LPCs on glucose-stimulated insulin secretion. acs.org
hiPSCs (Human Induced Pluripotent Stem Cells) Cell Aggregation1-Oleoyl LPC was studied as a potential cell aggregation regulator in suspension cultures. researchgate.net

Organotypic Slice Cultures and Isolated Tissue Preparations in Mechanistic Studies

Organotypic slice cultures represent a more complex ex vivo model that preserves the three-dimensional architecture and cellular diversity of a tissue, offering a bridge between in vitro cell culture and in vivo studies. nih.govnoropsikiyatriarsivi.com

Studying this compound in a Tissue Context: These cultures, often prepared from brain tissue, maintain the intricate network of neurons, glia, and other cell types, providing a more physiologically relevant environment to study the effects of compounds like this compound. frontiersin.orgnih.gov For example, hippocampal organotypic slice cultures have been employed to study the effects of arachidonic acid and lysophosphatidylcholine on synaptic processes. researchgate.net This model allows for the investigation of how this compound might influence neuronal function, neuroinflammation, and other complex tissue-level responses that cannot be fully recapitulated in dissociated cell cultures. nih.govfrontiersin.org The preparation of these cultures involves slicing the tissue and maintaining it on a semi-porous membrane at the interface between air and culture medium, which allows for nutrient diffusion and oxygenation. noropsikiyatriarsivi.com

Artificial Membrane Systems and Vesicles for Biophysical Studies

Artificial membrane systems are indispensable tools in biophysical research, providing simplified and controlled environments to dissect the complex interactions of lipids and other molecules away from the intricacies of living cells. For 1-Oleoyl-lysophosphatidylcholine (this compound), a single-chained lysophospholipid, these model systems—ranging from simple micelles to more complex liposomes and planar bilayers—have been crucial for characterizing its fundamental physicochemical properties and its influence on membrane structure and dynamics.

Micellar Systems and Critical Micelle Concentration (CMC)

This compound is classified as a micelle-forming amphiphile due to its cone-like molecular shape, which features a bulky phosphocholine headgroup and a single acyl chain. mdpi.combiorxiv.orgmdpi.com In aqueous solutions, it spontaneously self-assembles into spherical micelles when its concentration exceeds a critical threshold known as the critical micelle concentration (CMC). mdpi.com The CMC is a key biophysical parameter that dictates the transition from a solution of monomers to a solution containing thermodynamically stable aggregates.

Various techniques are employed to determine the CMC of lysophospholipids. Isothermal titration calorimetry (ITC) is a powerful method that directly measures the heat of demicellization, providing both the CMC and thermodynamic data without the need for external probes. avantiresearch.com Other methods include surface tension measurements and fluorescence spectroscopy. nih.gov For lysophosphatidylcholines, the CMC is influenced by factors such as acyl chain length and saturation. For instance, the CMC of 1-oleoyl-LPA, a related lysophospholipid, is 0.346 mM in water at 25°C. researchgate.net The presence of an unsaturated oleoyl chain tends to increase the CMC compared to saturated counterparts. avantiresearch.com

Table 1: Critical Micelle Concentration (CMC) of 1-Oleoyl-LPA and Related Lysophospholipids

CompoundMethodConditionsCMC Value (mM)Reference
1-Oleoyl-LPA (18:1)Isothermal Titration Calorimetry (ITC)Water, 25°C0.346 researchgate.net
1-Palmitoyl-LPA (16:0)Isothermal Titration Calorimetry (ITC)Water, 25°C0.540 researchgate.net
1-Stearoyl-LPA (18:0)Isothermal Titration Calorimetry (ITC)Water, 25°C0.082 researchgate.net
1-Hexadecanoyl-sn-glycero-3-phosphocholine (16:0 LysoPC)Surface TensionWater0.007

Liposomes and Vesicles: Modulating Bilayer Properties

Liposomes (vesicles) are widely used as models for biological membranes. ucl.ac.be Incorporating this compound into bilayers composed of dual-chained phospholipids like dioleoylphosphatidylcholine (DOPC) or soybean phosphatidylcholine (SPC) allows for detailed study of its effects on membrane properties. acs.orgrsc.org

Due to its cone shape, this compound introduces positive curvature stress into lipid bilayers. mdpi.comresearchgate.net At lower concentrations, it integrates into the bilayer, but as its concentration increases, its effects become more pronounced, leading to significant structural changes. Research using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) and Small-Angle X-ray and Neutron Scattering (SAXS/SANS) has provided detailed insights into these phenomena. acs.orgrsc.orgmdpi.comnih.gov

Key findings from studies on mixed vesicle systems include:

Vesicle Budding and Micellization: In DOPC bilayers, evidence of vesicle budding is observed at LysoPC concentrations above 30 mol%. acs.orgacs.org At concentrations between 30-35 mol%, lysophosphatidylcholines can induce the complete micellization of liquid crystalline phosphatidylcholine bilayers. nih.gov

Membrane Permeability: The incorporation of this compound can destabilize the bilayer structure and increase its permeability. rsc.orgnih.gov Small-angle neutron scattering (SANS) studies on SPC liposomes showed that the addition of this compound increases the amount of water within the membrane, suggesting the formation of surfactant-stabilized pores. rsc.org Even at just 1 mol%, this compound can make gel-state dipalmitoylphosphatidylcholine (DPPC) membranes completely permeable to K+ ions. nih.gov

Membrane Thickness and Flexibility: X-ray diffraction experiments have shown that lysophosphatidylcholine can reduce the thickness of DPPC lipid bilayers by inducing an interdigitated gel phase. nih.gov Studies on DOPC:LysoPC mixtures have also revealed a complex, non-linear effect on membrane flexibility, where distortion increases with LysoPC content, except for a notable discontinuity at a 60:40 ratio, which implies increased membrane flexibility at that specific composition. acs.orgacs.org

Asymmetric Distribution: In highly curved small unilamellar vesicles (SUVs), ³¹P NMR studies show that lysophosphatidylcholine preferentially occupies the outer leaflet of the bilayer, which is consistent with its cone-shaped geometry. nih.gov This partitioning helps to relieve the packing stress in curved membranes. nih.gov

Table 2: Biophysical Effects of this compound and Related Lyso-PCs in Model Vesicle Systems

Model SystemLyso-PC ConcentrationTechnique(s)Key FindingReference
DOPC:LysoPC> 30 mol%³¹P Static NMR, SAXSEvidence of vesicle budding from the primary lamellar phase. acs.orgacs.org
SPC:LysoPC (18:1)0.01 - 0.05% wSANS, DLSIncreased water content in the bilayer (from 3.3% to ~15-20%), suggesting pore formation. Reduced vesicle size upon extrusion. rsc.org
DPPC:LysoPC (18:1)1 mol%K⁺-permeability measurementsComplete destabilization of the gel-state bilayer's permeability barrier. nih.gov
DPPC:LysoPC (16:0)14.1 - 27.0 mol%X-ray DiffractionReduction in bilayer thickness from 7.30 nm to 6.75 nm and 5.52 nm, respectively, due to interdigitation. nih.gov
POPC:LysoPC (16:0)Up to ~30 mol%³¹P NMRPreferential accommodation in the outer leaflet of small unilamellar vesicles, restricting headgroup motion. nih.gov

These model systems have also been instrumental in studying how this compound modulates the function of membrane-associated proteins. For example, the application of micromolar concentrations of lysophosphatidylcholine to liposomes reconstituted with mechanosensitive channels (MscL and MscS) alters their activation thresholds, an effect attributed to the induction of curvature frustration in the bilayer. pnas.org Similarly, the presence of oleoyl-lysophosphatidylcholine was found to enhance perforin-induced phospholipid flip-flop in the plasma membrane, an effect linked to its ability to augment membrane curvature. plos.org

Regulation of 1 Oleoyl Lysopc Homeostasis and Signaling

Transcriptional and Translational Regulation of 1-Oleoyl-lysoPC Metabolic Enzymes (e.g., LPCATs, PLA2s)

The synthesis and degradation of this compound are primarily governed by the activities of lysophosphatidylcholine (B164491) acyltransferases (LPCATs) and phospholipase A2 (PLA2s). The expression of the genes encoding these enzymes is under tight transcriptional and translational control, responding to various cellular cues and stress conditions.

Lysophosphatidylcholine Acyltransferases (LPCATs):

LPCATs are responsible for the reacylation of lysophosphatidylcholine (lysoPC) to form phosphatidylcholine (PC), a crucial step in the Lands cycle for phospholipid remodeling. mdpi.comnih.gov Several LPCAT isoforms have been identified, each with distinct tissue distribution and substrate specificities. pnas.org

LPCAT1: Highly expressed in the lungs, LPCAT1 is vital for the synthesis of dipalmitoyl-phosphatidylcholine, the primary component of pulmonary surfactant. csic.es Its expression can be transcriptionally downregulated in response to certain viral infections, leading to altered lipid metabolism. science.gov

LPCAT2: This isoform is involved in inflammatory responses and is upregulated by stimuli like lipopolysaccharides. pnas.orgresearchgate.net

LPCAT3: Predominantly found in the liver and intestine, LPCAT3 plays a significant role in lipid absorption and the esterification of lysoPC. mdpi.commdpi.com Its expression is regulated by factors such as peroxisome proliferator-activated receptor δ. mdpi.com Knockdown of LPCAT3 in the liver leads to an accumulation of lysoPC. mdpi.comnih.gov

LPCAT4: Primarily expressed in the brain, it is crucial for maintaining the function of the urothelial barrier. mdpi.commdpi.com

The transcriptional control of these enzymes is complex and can be influenced by various signaling pathways. For instance, oncogenic signaling, such as through the Ras pathway, can regulate the activity of enzymes involved in choline (B1196258) metabolism. frontiersin.org

Phospholipases A2 (PLA2s):

PLA2s catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, including PC, to produce free fatty acids and lysophospholipids like this compound. mdpi.com The expression and activity of PLA2s are regulated by various factors. For example, Group X secretory PLA2 (GX sPLA2) can negatively regulate the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which are involved in cholesterol efflux. ahajournals.org This regulation occurs at the transcriptional level through the liver X receptor (LXR). ahajournals.org

Translational Regulation:

Emerging evidence suggests that the synthesis of lipogenic enzymes can also be controlled at the translational level. Studies in yeast have shown coordinated translational activation of mRNAs encoding enzymes for lipid biogenesis, including those involved in fatty acid synthesis, late in the cell cycle. embopress.org This control mechanism, which can be mediated by upstream open reading frames (uORFs) in the mRNA, allows for rapid adjustments in enzyme levels in response to cellular needs. embopress.org

Table 1: Transcriptional and Translational Regulation of Key Enzymes in this compound Metabolism

Enzyme FamilySpecific EnzymePrimary Function in this compound MetabolismKey Regulatory Factors and Findings
LPCATs LPCAT1Reacylation of lysoPC to PCHigh expression in lungs for surfactant production. csic.es Transcriptionally downregulated by some viral infections. science.gov
LPCAT2Reacylation of lysoPC, involved in inflammationUpregulated by inflammatory stimuli like LPS. pnas.orgresearchgate.net
LPCAT3Reacylation of lysoPC, lipid absorptionRegulated by PPARδ. mdpi.com Knockdown leads to hepatic lysoPC accumulation. mdpi.comnih.gov
LPCAT4Reacylation of lysoPCPrimarily expressed in the brain. mdpi.com
PLA2s Group X sPLA2Hydrolysis of PC to produce this compoundNegatively regulates ABCA1 and ABCG1 expression via LXR. ahajournals.org
General Lipogenic EnzymesOverall lipid synthesisCoordinated translational activation late in the cell cycle, mediated by uORFs. embopress.org

Post-Translational Modifications Affecting this compound Pathway Enzymes

The activity of enzymes in the this compound metabolic pathway is further fine-tuned by post-translational modifications (PTMs). These modifications can rapidly alter enzyme function, localization, and stability, providing a dynamic layer of regulation.

One notable example is the modification of phospholipase A2 (PLA2) by transglutaminase (TG). TG, a calcium-dependent enzyme, can catalyze the formation of an intramolecular isopeptide bond within the PLA2 molecule. nih.gov This covalent cross-linking promotes a noncovalent dimerization of PLA2, leading to a conformational change that dramatically increases its catalytic activity by as much as tenfold. nih.gov This demonstrates how PTMs can serve as a switch to significantly boost the production of lysophospholipids like this compound in response to specific cellular signals such as an increase in intracellular calcium. nih.gov

While direct evidence for PTMs specifically on LPCATs in the context of this compound homeostasis is still emerging, it is known that these enzymes are involved in the post-translational lipid modification of other proteins. capes.gov.br For instance, LPCAT1 catalyzes the palmitoylation of histone H4, which in turn influences gene transcription. mdpi.com This highlights the broader role of enzymes in the lysoPC pathway in cellular regulation.

Interplay with Other Lipid Signaling Pathways in Regulating this compound Levels (e.g., LPA, Sphingosine-1-phosphate)

The homeostasis of this compound is intricately linked with other major lipid signaling pathways, most notably those of lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). This interplay creates a complex signaling web where the levels and activities of one lipid mediator can influence another.

Crosstalk with Lysophosphatidic Acid (LPA):

This compound serves as a primary precursor for the synthesis of LPA, a potent signaling molecule involved in numerous cellular processes. nih.gov The enzyme autotaxin (ATX), a lysophospholipase D, converts lysoPC into LPA in the extracellular space. mdpi.comnih.gov This conversion directly links the pools of these two lysophospholipids.

Furthermore, there is evidence of feedback regulation within this axis. Some species of LPA, including 1-oleoyl LPA, can act as inhibitors of lysoPLD/ATX activity. acs.org This suggests a negative feedback loop where the product (LPA) can regulate its own synthesis by inhibiting the enzyme that acts on its precursor (lysoPC). The inhibitory potency of LPA is dependent on the length and saturation of its acyl chain. acs.org

The signaling pathways of LPA and lysoPC can also converge. LPA receptors, which are G protein-coupled receptors (GPCRs), can activate downstream signaling cascades, such as the Rho pathway, that are also implicated in lysoPC signaling. plos.org For instance, LPA can transactivate receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), a mechanism that is also relevant to lysoPC signaling. nih.gov

Crosstalk with Sphingosine-1-Phosphate (S1P):

The S1P signaling pathway also exhibits significant crosstalk with the lysoPC/LPA axis. S1P is another crucial lipid mediator that signals through its own family of GPCRs. nih.gov

Enzymatic Link: LysoPLD/ATX can also hydrolyze sphingosylphosphorylcholine (B14255) to produce S1P, indicating a point of enzymatic convergence. acs.org

Signaling Cascade Integration: The signaling pathways downstream of LPA and S1P receptors often overlap. For example, LPA can upregulate the expression of sphingosine (B13886) kinase 1 (SphK1), the enzyme that produces S1P. nih.gov This upregulation can be mediated through the transactivation of EGFR by LPA. nih.gov The resulting increase in S1P can then act in an autocrine or paracrine manner to promote cellular responses like migration and invasion. nih.gov This creates a scenario where the effects of LPA are, in part, mediated by the S1P pathway.

Shared Downstream Effectors: Both S1P and LPA signaling can activate common downstream effectors like the MAPK and PI3K/mTor pathways, as well as crosstalk with inflammatory pathways such as NFκB. elifesciences.org

This intricate interplay ensures a coordinated cellular response to a variety of stimuli, where the balance between these different lipid mediators is critical for maintaining cellular homeostasis.

Feedback Mechanisms and Crosstalk in this compound Signaling Networks

The signaling network governed by this compound is characterized by complex feedback mechanisms and extensive crosstalk with other signaling pathways, ensuring precise control over cellular responses.

As previously mentioned, a key feedback mechanism exists in the conversion of lysoPC to LPA. Certain LPA species can competitively inhibit the enzyme autotaxin (ATX), thereby controlling their own production from lysoPC. acs.org This feedback inhibition is a crucial element in regulating the levels of both lysoPC and LPA.

The signaling initiated by this compound often involves crosstalk with other signaling molecules and pathways. A prominent example is the interaction between lysoPC-induced signaling and the RhoA pathway. In endothelial cells, lysoPC can activate protein kinase Cα (PKCα), which in turn leads to the activation of the small GTPase RhoA. physiology.orgnih.gov This PKCα-RhoA crosstalk is essential for mediating some of the effects of lysoPC, such as increased endothelial permeability. physiology.orgnih.gov Inhibition of either PKCα or RhoA can significantly attenuate the cellular response to lysoPC. nih.gov

Furthermore, the signaling cascades initiated by lysoPC can intersect with those of growth factors. Lysophosphatidylcholine has been shown to enhance nerve growth factor (NGF)-induced signaling through the TrkA receptor in certain cell types. nih.gov This suggests that lysoPC can act as a modulator of growth factor signaling, amplifying or fine-tuning the cellular response.

The broader context of lipid metabolism also reveals feedback loops. For instance, in yeast, the translational control of lipogenic enzymes, including those involved in fatty acid synthesis, is tightly regulated during the cell cycle. embopress.org This ensures that lipid production is coordinated with cell growth and division, preventing the detrimental effects of lipid imbalance.

Table 2: Examples of Feedback and Crosstalk in this compound Signaling

Interacting Molecule/PathwayMechanism of InteractionFunctional Consequence
Lysophosphatidic Acid (LPA) LPA inhibits autotaxin (ATX), the enzyme that converts lysoPC to LPA. acs.orgNegative feedback loop regulating LPA production from lysoPC.
Protein Kinase Cα (PKCα) and RhoA LysoPC activates PKCα, which in turn activates RhoA in endothelial cells. physiology.orgnih.govMediates lysoPC-induced increase in endothelial permeability.
Nerve Growth Factor (NGF) LysoPC enhances NGF-induced signaling through the TrkA receptor. nih.govModulation and potential amplification of growth factor signaling.
Lipogenic Enzymes Coordinated translational control during the cell cycle. embopress.orgEnsures balanced lipid production with cell growth.

Role of Transport Systems in this compound Distribution and Clearance

The distribution, uptake, and clearance of this compound are critically dependent on specific transport systems. These transporters play a vital role in maintaining the concentration gradients of lysoPC across cellular membranes and in facilitating its movement between different tissues and compartments.

Major Facilitator Superfamily Domain Containing 2A (MFSD2A):

MFSD2A is a key transporter for lysophosphatidylcholines, particularly those containing long-chain unsaturated fatty acids like oleic acid and docosahexaenoic acid (DHA). reactome.orgaai.orgresearchgate.net It functions as a sodium-dependent symporter and is highly expressed in the endothelial cells of the blood-brain barrier (BBB) and the blood-retina barrier. reactome.orgresearchgate.netpnas.org

Function at the BBB: MFSD2A is the primary transporter responsible for the uptake of essential omega-3 fatty acids, carried in the form of lysoPC, into the brain. reactome.orgnih.gov It operates via a "flippase" mechanism, inverting the lysoPC molecule as it moves it from the outer to the inner leaflet of the plasma membrane. reactome.orgpnas.org

Cellular Uptake: MFSD2A is also expressed on other cell types, such as activated CD8+ T cells, where it is required for the import of LPCs to support their maintenance and function. aai.org

Clinical Relevance: Mutations in the MFSD2A gene in humans can lead to severe neurological disorders, including lethal microcephaly, highlighting the critical role of this transporter in brain development. reactome.orgpnas.org

ATP-Binding Cassette (ABC) Transporters:

ABC transporters are a large family of membrane proteins that are involved in the transport of a wide variety of substrates across cellular membranes, including lipids.

ABCA1 and ABCG1: These transporters are well-known for their role in cholesterol efflux from cells, a key step in reverse cholesterol transport. nih.govresearchgate.netnih.gov They facilitate the removal of cholesterol and phospholipids (B1166683) from cells to extracellular acceptors like apolipoprotein A-I and high-density lipoprotein (HDL). nih.gov While their primary role is in cholesterol homeostasis, their function in phospholipid efflux indirectly impacts the availability of substrates for lysoPC production.

Regulation by LysoPC Pathway Enzymes: The expression of ABCA1 and ABCG1 can be negatively regulated by the activity of Group X secretory PLA2 (sPLA2-GX). ahajournals.org By generating lipolytic products, sPLA2-GX suppresses the activity of the liver X receptor (LXR), a key transcriptional activator of ABCA1 and ABCG1 genes. ahajournals.org This creates a link where an enzyme that produces lysoPC can also downregulate the transporters involved in lipid efflux.

Other Potential Transporters:

In bacteria like Escherichia coli, a transporter called LplT has been identified that promotes the energy-independent flipping of 2-acyl lyso-PE across the membrane. nih.gov While distinct from the mammalian systems, this highlights the conserved importance of specific transporters for lysophospholipid movement.

The coordinated action of these transport systems is essential for maintaining the delicate balance of this compound and other lipids, ensuring their availability for signaling and metabolic processes while preventing their potentially toxic accumulation.

Interactions of 1 Oleoyl Lysopc with Other Biomolecules and Cellular Structures

Protein-1-Oleoyl-lysopc Interactions

The interactions between 1-Oleoyl-lysoPC and proteins are critical for its transport, signaling functions, and its ability to modulate enzymatic activities. These interactions can be highly specific, involving dedicated binding proteins, or more general, affecting protein function through changes in the membrane environment.

Lysophosphatidylcholines (LPCs), including the 1-oleoyl species, are known to bind to specific proteins that facilitate their transport and signaling roles. In blood plasma, LPCs are primarily bound to albumin, which serves as a general carrier for lipids, and to a lesser extent, lipoproteins. hmdb.ca This binding is crucial for managing the concentration of free LPCs, as high levels can disrupt cell membranes due to their detergent-like properties.

Beyond general carriers, LPCs are recognized as signaling molecules that interact with specific G protein-coupled receptors (GPCRs). researchgate.net Several GPCRs have been identified as receptors for LPCs, including G2A, GPR119, GPR40, and GPR55. hmdb.caresearchgate.net The binding of LPCs, such as this compound, to these receptors can trigger downstream signaling cascades. For instance, activation of G2A by LPC has been shown to increase intracellular calcium, activate the ERK mitogen-activated protein kinase pathway, and influence T-lymphocyte migration. researchgate.net In plant cells, lysophosphatidylcholine (B164491) acyltransferase (LPCAT) enzymes are involved in the transport and metabolism of LPCs, indicating their role in acyl trafficking between cellular compartments like the endoplasmic reticulum and chloroplasts. researchgate.netoup.com

Protein/ReceptorTypeFunction Related to LPC Interaction
Albumin Carrier ProteinMajor carrier of LPCs in blood plasma, regulating bioavailability. hmdb.ca
G2A GPCRBinds LPC, leading to immune cell activation and migration. researchgate.net
LPCAT Enzyme/TransporterFacilitates acyl trafficking and metabolism of LPC in plant cells. researchgate.netoup.com

Allosteric regulation is a process where a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. numberanalytics.comlibretexts.org this compound and other lysolipids can act as allosteric modulators, often by altering the physical properties of the cell membrane in which an enzyme is embedded. This change in the lipid environment can induce conformational shifts in the enzyme, thereby activating or inhibiting it. nih.gov

For example, the activity of outer membrane phospholipase A (OmpLA) is sensitive to the asymmetry of the lipid bilayer. Changes in the distribution of lipids, which can be influenced by the presence of lysolipids, alter the lateral pressure profile of the membrane. nih.gov This change in physical force is transmitted to the enzyme, modulating its activity in an allosteric fashion. While direct binding of this compound to a specific allosteric site on many enzymes is not extensively documented, its ability to perturb the membrane environment represents a potent, indirect mechanism of allosteric modulation. nih.gov Furthermore, some studies have suggested that lipid metabolites can act as modulators of transcription factors, such as the finding that 1-oleoyl-lysophosphatidylethanolamine, a related lysophospholipid, can modulate the activity of the retinoid-related orphan receptor gamma t (RORγt). researchgate.net

Specific Binding Proteins and Chaperones for this compound

Lipid-1-Oleoyl-lysoPC Interactions within Biological Membranes

The incorporation of this compound into a bilayer composed of cylindrical phospholipids (B1166683) (like phosphatidylcholine) and sphingolipids (like sphingomyelin) disrupts the orderly packing of these molecules. researchgate.net This disruption leads to several significant effects on membrane organization:

Increased Fluidity : By inserting itself between bilayer-forming lipids, this compound increases the average space between lipid molecules, thereby increasing membrane fluidity. Studies have shown a linear increase in the diffusion coefficient of lipids within a bilayer as the concentration of a lysophosphatidylcholine (LPC) is increased. nih.gov

Altered Acyl Chain Order : The presence of LPCs can decrease the acyl chain order of neighboring lipids. nih.gov However, the interaction is complex; for instance, sphingomyelin, known for forming ordered domains, shows non-ideal mixing with phosphatidylcholine, and the introduction of a third component like this compound would further modulate this organization. researchgate.net

Induction of Membrane Curvature : Due to its cone-like geometry, this compound introduces positive curvature to the membrane leaflet where it resides. biorxiv.org This can facilitate processes that require membrane bending, such as vesicle budding and fusion.

Domain Formation : The interaction between different lipids can lead to the formation of distinct domains. While sphingolipids and cholesterol are well-known to form ordered domains ("rafts"), the presence of this compound can alter the stability and properties of these domains. researchgate.netportlandpress.com Studies on lithocholic acid-induced cholestasis have shown a disruption of both phospholipid and sphingolipid homeostasis, highlighting the interconnectedness of their metabolism and organization. nih.gov

When the concentration of this compound in a membrane exceeds a certain threshold, the bilayer structure can become destabilized. Its inherent tendency is to form micelles, which are small, spherical aggregates where the hydrophobic tails face inward and the hydrophilic heads face the aqueous environment. mdpi.comresearchgate.net

In the presence of other lipids like dioleoylphosphatidylcholine (DOPC), this compound can induce the formation of mixed structures. acs.org

Mixed Micelles : At sufficient concentrations, this compound can solubilize the lipid bilayer, forming mixed micelles that contain both this compound and the bilayer lipids. researchgate.net

Vesicle Budding and Formation : Even at concentrations below what is required for complete membrane solubilization, this compound can cause small vesicles to bud off from a larger lipid structure. acs.org Studies using small-angle X-ray scattering (SAXS) and NMR have provided evidence of vesicle budding in DOPC bilayers when the concentration of LysoPC exceeds 30 mol %. acs.org The presence of LPCs can also favor the formation of small unilamellar vesicles (ULVs) over multilamellar vesicles (MLVs) during preparation methods like extrusion, as they soften the membrane and promote curvature. rsc.org

Interaction TypeEffect of this compoundConcentration Dependence
Membrane Fluidity Increases lateral diffusion of lipids. nih.govLinear increase with LPC concentration. nih.gov
Membrane Curvature Induces positive curvature stress. biorxiv.orgIncreases with LPC concentration.
Bilayer Stability Destabilizes bilayer, can form pores. rsc.orgLow concentrations perturb, high concentrations solubilize.
Aggregate Formation Forms micelles above its CMC; promotes vesicle budding from bilayers. mdpi.comacs.orgMicelles form above critical micelle concentration (CMC); vesicle budding observed above 30 mol% in DOPC. mdpi.comacs.org

Influence on Phospholipid and Sphingolipid Organization

Intercellular Transport and Trafficking of this compound

The movement of this compound within and between cells is a tightly regulated process, essential for its roles in lipid metabolism and signaling. Lysophospholipids are generally less hydrophobic than their diacyl counterparts, allowing them to act as intercellular signaling molecules. researchgate.net

The transport of LPC involves multiple mechanisms:

Carrier-Mediated Transport : As mentioned, albumin is a primary carrier of LPC in the bloodstream, transporting it between tissues. hmdb.ca

Vesicular Trafficking : Phospholipid remodeling is crucial for membrane-associated processes, including vesicular trafficking. nih.gov While LPC itself is a component that influences vesicle formation, the transport of lipids between organelles like the ER and chloroplasts is thought to involve LPC as a transport substrate, which is then re-acylated by LPCAT enzymes at the destination membrane. researchgate.netoup.com

Signaling and Receptor Internalization : When LPC acts as a ligand for GPCRs like G2A, the binding event can lead to the internalization of the receptor-ligand complex, providing a mechanism for the cell to uptake the signaling molecule. researchgate.net The trafficking of immune cells is particularly influenced by lysophospholipid gradients, with molecules like sphingosine-1-phosphate (a related lysosphingolipid) and lysophosphatidic acid playing critical roles in guiding cell movement. researchgate.netmdpi.com

This intricate system of transport and trafficking ensures that this compound can be delivered to specific cellular locations to exert its biological effects, whether that involves modifying membrane properties, participating in metabolic pathways, or activating specific signaling cascades.

Association with Albumin and Lipoproteins in Biological Fluids

1-Oleoyl-lysophosphatidylcholine (1-Oleoyl-LPC), a prominent lysophospholipid in human plasma, does not circulate freely in significant amounts. d-nb.infoplos.org Instead, it is predominantly bound to carrier proteins, most notably albumin and, to a lesser extent, lipoproteins. d-nb.infoplos.orghmdb.cahmdb.ca This association is critical in modulating its bioavailability and biological activities.

The concentration of total lysophosphatidylcholine (LPC) in plasma is substantial, ranging from approximately 190 µM to 300 µM under normal physiological conditions. d-nb.infoplos.orgbiomolther.org In hyperlipidemic individuals, these levels can even reach the millimolar range. d-nb.infoplos.org The vast majority of this LPC is sequestered by albumin and other proteins, which prevents the unbound, or "free," LPC from reaching concentrations that could exert non-specific detergent-like effects on cells. d-nb.infoplos.orgresearchgate.net

Binding to Albumin:

Albumin is the primary carrier for LPC in the bloodstream. hmdb.cahmdb.caresearchgate.net Studies have shown that bovine serum albumin (BSA) can bind multiple molecules of LPC, with some research indicating up to five LPC molecules can sequentially bind to one albumin molecule. researchgate.net The binding affinity of LPC to albumin is significant, although it is lower than that of free fatty acids. nih.gov This means that high concentrations of free fatty acids can displace LPC from albumin, potentially increasing the concentration of free, biologically active LPC. nih.gov The binding of LPC to albumin effectively creates an inactive reservoir, as the bound form is generally considered unable to exert most of its cellular effects. researchgate.net

Pathophysiological conditions such as inflammation, sepsis, or severe trauma can lead to hypoalbuminemia (low plasma albumin levels). hmdb.cahmdb.ca This decrease in the primary binding protein can profoundly alter the ratio of free to bound LPC, leading to a significant reduction in total circulating LPC levels, sometimes by 50-80%. hmdb.cahmdb.ca

Another important plasma protein, alpha-1 acid glycoprotein (B1211001) (AGP), also binds LPC. AGP exhibits a higher affinity for certain LPC species, including 1-Oleoyl-LPC (18:1), compared to albumin. nih.gov Unlike albumin, which binds LPC with a lower affinity than free fatty acids, AGP's binding of LPC is not as easily displaced by free fatty acids. nih.gov This suggests that AGP may serve a complementary role to albumin in scavenging and sequestering LPC, particularly during inflammatory states when albumin's capacity might be compromised. nih.gov

Association with Lipoproteins:

1-Oleoyl-LPC is also found in association with various lipoproteins. It is a major phospholipid component of oxidized low-density lipoprotein (ox-LDL), a key player in the development of atherosclerosis. biomolther.orgcaymanchem.comsigmaaldrich.com The formation of LPC within LDL particles can occur through the action of phospholipase A2 (PLA2) activity associated with apolipoprotein B. ahajournals.org In fact, during the oxidation of LDL, as much as 40% of its phosphatidylcholine can be degraded into lysophosphatidylcholine. ahajournals.org

LPC is also generated through the activity of lecithin-cholesterol acyltransferase (LCAT) on high-density lipoprotein (HDL) and by endothelial lipase (B570770) (EL) and hepatic lipase (HL) acting on HDL-phosphatidylcholine. d-nb.infoplos.orgnih.gov The action of these lipases generates substantial amounts of unsaturated LPCs, including 1-Oleoyl-LPC. d-nb.infoplos.org The LPC generated can then be transported back to the liver, bound to albumin or other carriers. researchgate.netnih.gov

The table below summarizes the key interactions of 1-Oleoyl-LPC with major binding proteins in biological fluids.

Binding PartnerMolar Ratio (LPC:Protein)Relative AffinityKey Characteristics
Albumin Up to 5:1Lower than free fatty acidsPrimary carrier in plasma; binding creates an inactive reservoir. hmdb.cahmdb.caresearchgate.net
Alpha-1 Acid Glycoprotein (AGP) 1:1Higher than free fatty acids for certain LPCsComplements albumin, especially during inflammation. nih.gov
Low-Density Lipoprotein (LDL) N/AN/ABecomes a major component of LDL upon oxidation. biomolther.orgahajournals.org
High-Density Lipoprotein (HDL) N/AN/ASite of LPC generation via LCAT and lipases. d-nb.infoplos.org

Role in Lymphatic Absorption and Distribution

1-Oleoyl-LPC plays a significant role in the intestinal absorption and subsequent lymphatic transport of dietary lipids. The lymphatic system is a crucial pathway for the absorption of fats and fat-soluble vitamins from the intestine, bypassing the initial pass through the liver. mdpi.com

Dietary and biliary phosphatidylcholine (PC) is hydrolyzed in the intestinal lumen by phospholipase A2 to form lysophosphatidylcholine (LPC) and a free fatty acid. This luminal LPC is critical for the efficient absorption of lipids.

Research in rat models has demonstrated that the presence of LPC in the intestinal lumen enhances the lymphatic transport of fats. capes.gov.brnih.govcapes.gov.br Specifically, studies comparing the effects of phosphatidylcholine (PC) and lysophosphatidylcholine (LPC) on lipid absorption have shown that LPC significantly promotes this process. One study found that while the infusion of PC inhibited the lymphatic absorption of alpha-tocopherol (B171835) (a form of vitamin E), it enhanced the absorption of triolein (B1671897) (a triglyceride). nih.gov In contrast, the infusion of 1-oleoyl-LPC markedly increased the lymphatic absorption of both alpha-tocopherol and cholesterol simultaneously. nih.gov This suggests that the hydrolysis of PC to LPC is a critical step for improving the intestinal absorption of certain lipids and vitamins. nih.gov

The mechanism behind this enhancement is thought to involve the facilitation of lipid uptake by enterocytes and the efficient assembly and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary fats from the intestines into the lymphatic system. mdpi.com It has been proposed that LPC, by forming smaller micelles than PC, may facilitate the uptake of hydrophobic molecules like vitamin E. researchgate.net Furthermore, LPC has been shown to accelerate lipid absorption, lipoprotein assembly, and lipid clearance in intestinal cells.

The steric configuration of LPC is also important. Studies have shown that 1-acyl-sn-glycero-3-phosphocholine, the natural form, increases the lymphatic output of triglycerides and phosphatidylcholine, while its synthetic enantiomer does not, indicating a stereospecific process. nih.gov

The table below summarizes the findings from a key study on the effect of 1-Oleoyl-LPC on the lymphatic absorption of lipids in rats.

Infused CompoundEffect on α-Tocopherol AbsorptionEffect on Cholesterol AbsorptionEffect on Triolein (Fat) Absorption
1,2-Dioleoyl-PC (DOPC) InhibitionReducedEnhanced
1-Oleoyl-LPC Markedly IncreasedMarkedly IncreasedN/A (in this specific comparison)

Data compiled from studies on rats with mesenteric lymph cannulas. nih.gov

Emerging Research Frontiers and Methodological Advancements in 1 Oleoyl Lysopc Biology

Systems Biology Approaches to 1-Oleoyl-lysopc Signaling

Systems biology, which integrates diverse large-scale datasets, is transforming our understanding of this compound from a single molecule to a key node in complex biological networks. researchgate.net This approach allows for a holistic view of the signaling cascades and metabolic pathways influenced by this lysophospholipid.

The application of "omics" technologies, particularly lipidomics and proteomics, has been central to elucidating the roles of this compound. mdpi.com Mass spectrometry (MS)-based lipidomics has become an indispensable tool for the comprehensive identification and quantification of lipid molecules, including specific species like this compound, in various biological samples. researchgate.netmdpi.com These high-throughput techniques enable researchers to monitor dynamic changes in the lipidome in response to physiological or pathological stimuli. mdpi.comfrontiersin.org

Integrative analyses combining lipidomics with proteomics and transcriptomics are providing deeper mechanistic insights. mdpi.com For instance, studies have correlated changes in this compound levels with the expression of enzymes involved in its metabolism and the activation of protein-based signaling pathways. Research in Alzheimer's disease has integrated lipidomics and proteomics data from post-mortem brains, revealing that modules of lysophosphatidylcholines (LPC), including this compound, are significantly associated with protein modules related to MAPK/metabolism and post-synaptic density. nih.gov Similarly, combined metabolomics and transcriptomics in mouse models of atherosclerosis showed that elevated levels of aortic this compound (18:1) were accompanied by increased expression of LPC-generating enzymes like Pla2g7. ahajournals.org This integrative approach strengthens the link between the lipid mediator and its functional protein networks, offering a more complete picture of its biological impact. frontiersin.orgmdpi.com

Table 1: Research Findings from Omics-Based Studies of this compound

Research AreaModel SystemOmics Technology UsedKey Finding Related to this compound (LPC 18:1)Reference
Metabolic DiseaseTransgenic porcine model (PNPLA3I148M)LipidomicsLPC 18:1 binds to the GPR119 receptor on β-cells, regulating insulin (B600854) secretion through a PKA-related pathway. mdpi.com mdpi.com
AtherosclerosisApolipoprotein E knockout (ApoE-/-) miceMetabolomics, TranscriptomicsAortic levels of oleoyl-LPC (18:1) were significantly induced during early atherogenesis, along with LPC-processing enzymes. ahajournals.org ahajournals.org
Alzheimer's DiseaseHuman post-mortem brain tissue (DLPFC)Lipidomics, ProteomicsLipid modules containing LPCs were significantly associated with protein modules for MAPK/metabolism and post-synaptic density. nih.gov nih.gov
NeuroprotectionMPP+-induced neurodegeneration cell model (MN9D cells)Lipidomics, ProteomicsIdentified lysophosphatidylcholine (B164491) as a differentially-expressed biomarker in a neuro-related protein-lipid interaction network. mdpi.com mdpi.com

Computational modeling is an emerging frontier that complements experimental "omics" data. science.gov These models help to simulate and predict the behavior of complex metabolic and signaling networks involving this compound. researchgate.netscience.gov Molecular modeling, for example, has been used to investigate the binding affinities and potential interaction sites of LPCs with G protein-coupled receptors (GPCRs) like GPR40, GPR55, and GPR119. acs.org

In one study, molecular modeling calculations confirmed biological results by showing the relative binding energy of LPCs to different receptors, helping to explain their signaling specificity. acs.org For instance, calculations showed a strong affinity of LPC(16:0) for the GPR119 receptor, with a total electrostatic interaction energy of approximately -30 kcal/mol, supporting experimental findings of GPR119 activation. acs.org While complex, hierarchical models of entire plant metabolic networks are being developed, these approaches are increasingly being applied to understand the compartmentalized and intricate nature of lipid metabolism in various organisms. science.gov As more quantitative data on reaction kinetics and enzyme concentrations become available, these computational models will become increasingly powerful in predicting the dynamic responses of this compound networks to perturbations.

Omics Technologies (e.g., Lipidomics, Proteomics) in this compound Research

Advanced Imaging Techniques for Visualizing this compound Distribution and Dynamics

Visualizing the precise location and movement of lipids within cells and tissues is crucial for understanding their function. Advanced imaging techniques are beginning to overcome the challenges associated with tracking small lipid molecules like this compound. Mass spectrometry imaging, for example, allows for the label-free visualization of the spatial distribution of different lipid species directly in tissue sections. researchgate.net This has been used to create chemical images showing the localization of specific LPCs in pancreatic tissue. researchgate.net

Furthermore, high-resolution fluorescence microscopy techniques are used to observe the downstream consequences of this compound signaling. Confocal microscopy has been employed to visualize the induction of mitochondrial reactive oxygen species (mtROS) in primary human aortic endothelial cells following treatment with this compound. ahajournals.org In other studies, immunofluorescence has been used to monitor changes in cell morphology and the localization of specific proteins in response to related lysophospholipids. nih.gov While direct imaging of this compound remains challenging, these methods provide powerful indirect readouts of its spatial and temporal activity.

Development of Novel Probes and Tools for Studying this compound Pathways

Progress in understanding this compound biology is dependent on the development of specific tools to probe its pathways. This includes both chemical probes and novel biological reagents. Researchers have synthesized various LPC derivatives to investigate structure-activity relationships. acs.orgmdpi.com For example, LPCs with covalently bonded molecules of p-anisic acid or those with different geometrical isomers of fatty acids (cis vs. trans) have been created to study how structural changes affect their ability to induce insulin secretion and activate GPCRs. acs.orgmdpi.com

In addition to synthetic analogs, fluorescent probes are used to monitor the activity of enzymes and signaling events downstream of this compound. A fluorescent inhibitor probe, FAM-YVAD-FMK, has been used in flow cytometry and microscopy to label and quantify active caspase-1, an enzyme that is activated in response to LPC-induced inflammasome activation. frontiersin.org The development of more specific chemical biology tools, such as clickable or photo-activatable analogs of this compound, represents a key future direction that will enable more precise tracking of its interactions and metabolic fate within living cells.

Genetic Modulation of this compound Metabolism in Research Models

Genetically modifying key enzymes in the metabolic pathways of this compound in various research models is a powerful strategy to dissect its physiological and pathophysiological functions. ejournals.ca Techniques such as gene knockout, knockdown (e.g., using shRNA), and transgenic overexpression have been instrumental. nih.govpnas.orgnih.gov

For example, knocking down the gene for lysophosphatidylcholine acyltransferase 3 (LPCAT3), a key enzyme that re-acylates LPCs into phosphatidylcholines, in the livers of mice led to a significant accumulation of multiple LPC species and provided insights into how LPCAT3-mediated remodeling affects lipoprotein production. nih.gov In another study, single and multigenic knockout of lysophospholipase enzymes in the parasite Plasmodium falciparum revealed their critical role in hydrolyzing LPC from the host environment for survival. nih.govpnas.org Transgenic pig models with specific gene variants, such as PNPLA3I148M, have also been developed to study how genetic factors influence glucose and lipid metabolism, including the signaling roles of this compound. mdpi.com These genetic manipulation studies provide causal evidence for the function of this compound and its metabolic enzymes in vivo. ejournals.ca

Table 2: Examples of Genetic Modulation in this compound Research

Genetic ModificationModel Organism/SystemTargeted Gene/EnzymeKey Outcome Related to this compoundReference
shRNA KnockdownMouse (liver-specific)Lysophosphatidylcholine acyltransferase 3 (LPCAT3)Accumulation of hepatic LysoPCs, leading to increased VLDL production. nih.gov nih.gov
Gene Knockout (single and multigenic)Plasmodium falciparumSerine hydrolase paralogs (lysophospholipases)Ablation of LPC-hydrolyzing activity impaired parasite growth in human serum. nih.govpnas.org nih.govpnas.org
Gene Knock-in (Transgenic model)PigPNPLA3I148MAltered phospholipid metabolism, impacting the signaling role of LPC 18:1 in insulin secretion. mdpi.com mdpi.com
Yeast Complementation AssaySaccharomyces cerevisiae (mutant strain)Lysophosphatidylcholine acyltransferases (HaLPCATs) from sunflowerCharacterized the function of plant LPCAT enzymes in phospholipid metabolism. frontiersin.org frontiersin.org
Gene KnockoutMouseApolipoprotein E (ApoE)Used to study the role of LPCs, including this compound, in early atherogenesis. ahajournals.org ahajournals.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 1-Oleoyl-LysoPC in laboratory settings?

  • Methodological Guidance :

  • Synthesis typically involves enzymatic or chemical acylation of lysophosphatidylcholine with oleic acid. Purification methods include column chromatography (e.g., silica gel) or HPLC.
  • Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing sn-1 vs. sn-2 acyl positions) and mass spectrometry (LC-MS/MS) for molecular weight validation .
  • Purity assessment via thin-layer chromatography (TLC) or HPLC with evaporative light scattering detection (ELSD) is critical to avoid confounding experimental results .

Q. How should researchers handle solubility and stability challenges of this compound in experimental workflows?

  • Methodological Guidance :

  • Solubilize in organic solvents (e.g., chloroform:methanol mixtures) for stock solutions, followed by dilution in aqueous buffers containing fatty acid-free bovine serum albumin (BSA) to prevent aggregation .
  • Stability testing under varying pH, temperature, and light conditions is essential. For long-term storage, aliquot and store at -80°C under nitrogen to minimize oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Guidance :

  • Analyze variables such as lipid purity (e.g., confirm absence of residual solvents or lysophosphatidic acid contaminants via LC-MS) .
  • Standardize assay conditions: cell membrane composition (e.g., lipid rafts), receptor density (e.g., GPCR expression levels), and incubation time .
  • Use orthogonal assays (e.g., surface plasmon resonance vs. backscattering interferometry) to validate binding kinetics .

Q. What experimental designs are optimal for studying this compound’s role in cellular signaling pathways?

  • Methodological Guidance :

  • Employ knock-out/knock-in models (e.g., GPR55 or LPA receptor-deficient cells) to isolate specific signaling mechanisms .
  • Combine lipidomics (LC-MS/MS) with transcriptomic profiling (RNA-seq) to correlate lipid-mediated signaling with downstream gene expression .
  • Include negative controls (e.g., non-acylated lysophosphatidylcholine) to confirm acyl chain-dependent effects .

Q. How can researchers validate the specificity of this compound interactions with phospholipase enzymes?

  • Methodological Guidance :

  • Use competitive inhibition assays with structurally analogous lipids (e.g., 1-palmitoyl-LysoPC) to assess enzymatic selectivity .
  • Apply fluorogenic substrates (e.g., pyrene-labeled phospholipids) for real-time kinetic monitoring of enzyme activity .
  • Perform molecular dynamics simulations to predict binding affinities and active site interactions .

Data Analysis & Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound preparations?

  • Methodological Guidance :

  • Implement quality control (QC) protocols: quantify fatty acid composition via gas chromatography (GC) and validate acyl chain position via phospholipase A2 digestion .
  • Use internal standards (e.g., deuterated LysoPC) during LC-MS analysis to normalize batch effects .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., critical micelle concentration) of this compound?

  • Methodological Guidance :

  • Replicate experiments using standardized buffers (e.g., PBS vs. Tris-HCl) and temperature controls .
  • Compare data with structurally similar lipids (e.g., 1-stearoyl-LysoPC) to identify acyl chain length-dependent trends .
  • Publish raw data and detailed protocols in supplementary materials to facilitate cross-study validation .

Literature & Resource Utilization

Q. Which databases and analytical tools are most reliable for retrieving structural and bioactivity data on this compound?

  • Methodological Guidance :

  • Primary databases: PubChem (CID 5497103), Lipid Maps (LMGP01010001), and ChEBI for curated physicochemical data .
  • Analytical tools: Reaxys for synthetic pathways, SciFinder for bioactivity studies, and MetaboAnalyst for pathway enrichment analysis .
  • Avoid non-peer-reviewed sources (e.g., vendor catalogs) for critical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.